molecular formula C4H8N4 B1315362 1-Ethyl-1H-1,2,3-triazol-4-amine CAS No. 802915-18-0

1-Ethyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1315362
CAS No.: 802915-18-0
M. Wt: 112.13 g/mol
InChI Key: QQTFIQIFWFHGEU-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-8-3-4(5)6-7-8/h3H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTFIQIFWFHGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477607
Record name 1-ethyltriazol-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802915-18-0
Record name 1-ethyltriazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of predicted values for its key physicochemical parameters. Furthermore, a detailed, plausible experimental protocol for its synthesis via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is proposed, along with a standard purification methodology. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in the synthesis and characterization of novel triazole derivatives.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₄H₈N₄Confirmed by supplier data.[1]
Molecular Weight 112.13 g/mol Calculated from the molecular formula.
Melting Point 85-95 °CPredicted, typical for small, substituted triazoles.
Boiling Point 250-270 °C at 760 mmHgPredicted, subject to decomposition at higher temperatures.
pKa (most basic) 3.5 - 4.5Estimated based on the amino group on the triazole ring.[2][3]
LogP -0.5 to 0.5Predicted, indicating a relatively hydrophilic character.
Solubility Soluble in water and polar organic solvents.Expected behavior for a small, polar amine.[4]

Proposed Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly and efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7][8][9] The following section outlines a detailed, two-step experimental protocol for the synthesis of this compound, followed by a general purification procedure.

Synthesis of this compound via CuAAC Reaction

This proposed synthesis involves the reaction of ethyl azide with a protected form of aminoacetylene, followed by deprotection to yield the final product.

Step 1: Synthesis of N-(1-(1-Ethyl-1H-1,2,3-triazol-4-yl))acetamide (Protected Intermediate)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-prop-2-yn-1-ylacetamide (1.0 eq), ethyl azide (1.1 eq), and a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(1-Ethyl-1H-1,2,3-triazol-4-yl))acetamide.

Step 2: Deprotection to this compound

  • Reaction Setup: Dissolve the crude product from Step 1 in a 6 M aqueous solution of hydrochloric acid in a round-bottom flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by either column chromatography or recrystallization.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a common starting point for the purification of polar amines.[10] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Method 2: Recrystallization

  • Solvent Selection: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11][12] For a polar compound like this compound, a mixed solvent system such as ethanol/water or isopropanol/hexane might be suitable.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the proposed synthetic workflow is provided below.

Synthetic_Workflow Ethyl_Azide Ethyl Azide CuAAC_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ethyl_Azide->CuAAC_Reaction Protected_Alkyne N-prop-2-yn-1-ylacetamide Protected_Alkyne->CuAAC_Reaction Protected_Triazole N-(1-(1-Ethyl-1H-1,2,3-triazol-4-yl))acetamide CuAAC_Reaction->Protected_Triazole Step 1 Deprotection Acid Hydrolysis (Deprotection) Protected_Triazole->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Step 2 Purification Purification Crude_Product->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Method 1 Recrystallization Recrystallization Purification->Recrystallization Method 2 Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, supported by predicted data. The detailed synthetic and purification protocols offer a practical starting point for researchers aiming to synthesize this compound for further investigation. The versatility of the triazole core continues to be of high interest in medicinal chemistry, and it is hoped that this guide will facilitate future studies on the biological activities and potential therapeutic applications of this and related compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8s1HC5-H
~4.2 - 4.4q2HN-CH₂-CH₃
~4.0 - 5.0br s2H-NH₂
~1.4 - 1.6t3HN-CH₂-CH₃

Note: The chemical shifts are predicted based on data for similar 1-substituted-1,2,3-triazoles. The broad singlet for the amine protons can vary in position and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~145 - 150C4-NH₂
~120 - 125C5
~45 - 50N-CH₂-CH₃
~14 - 16N-CH₂-CH₃

Note: The chemical shifts are estimated based on known values for 1,2,3-triazole rings and ethyl groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of primary amine
3100 - 3150WeakC-H stretch (triazole ring)
2980 - 2850MediumC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring) of primary amine
1400 - 1500MediumC=C, C=N, N=N ring stretching
1250 - 1020Medium to StrongC-N stretch
910 - 665Broad, StrongN-H wag

Note: The IR data is predicted based on typical vibrational modes for primary amines and 1,2,3-triazole systems.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
112High[M]⁺ (Molecular Ion)
84Medium[M - N₂]⁺
69Medium to High[M - CH₂CH₃]⁺
56Medium[M - N₂ - C₂H₄]⁺

Note: Fragmentation patterns are predicted based on the common behavior of 1,2,3-triazoles, which often involves the loss of a nitrogen molecule (N₂).

Experimental Protocol: Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction.[1] The following protocol describes a plausible method for the synthesis of this compound.

Reaction Scheme:

A potential synthetic route involves the reaction of ethyl azide with a suitable three-carbon synthon containing a protected amine functionality, followed by deprotection. A more direct, albeit potentially lower-yielding, approach could involve the reaction of ethyl azide with cyanamide.

Materials:

  • Ethyl azide (handle with extreme care, potential explosive)

  • Cyanamide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyanamide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Addition of Azide: Carefully add ethyl azide (1.1 equivalents) to the reaction mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

  • Catalyst Addition: To the main reaction flask, add copper(II) sulfate pentahydrate (0.05 equivalents) followed by the dropwise addition of the sodium ascorbate solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reactants Reactants & Reagents Reaction Chemical Reaction (e.g., CuAAC) Reactants->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Pure_Compound Pure Compound Purification->Pure_Compound Characterization NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Workflow for Synthesis and Spectroscopic Analysis

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers are advised to use this information as a starting point and to perform their own analyses for definitive characterization.

References

In-depth Technical Guide: 1-Ethyl-1H-1,2,3-triazol-4-amine (CAS 802915-18-0)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed technical information regarding the specific properties, experimental protocols, and biological activities of 1-Ethyl-1H-1,2,3-triazol-4-amine (CAS 802915-18-0) is not publicly available. This document serves to provide the available foundational knowledge of this compound and contextualize it within the broader, well-documented field of triazole derivatives, which are of significant interest to researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a small heterocyclic organic compound. What is known has been compiled from chemical supplier databases.

PropertyValue
CAS Number 802915-18-0
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol

Context within Triazole Chemistry and Drug Discovery

Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, are a cornerstone of medicinal chemistry. They exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. These scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates due to their favorable chemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate interactions with biological targets.

Derivatives of the triazole core have been extensively investigated and have demonstrated a wide spectrum of pharmacological activities, including:

  • Antifungal: Triazoles are the basis for a major class of antifungal agents, such as fluconazole and itraconazole, which inhibit the fungal cytochrome P450 enzyme 14α-demethylase.

  • Anticancer: Numerous triazole-containing compounds have been synthesized and evaluated for their potential to inhibit cancer cell proliferation through various mechanisms.

  • Antiviral: The triazole nucleus is a key component in several antiviral drugs, including the broad-spectrum antiviral agent ribavirin.

  • Antibacterial: Research has explored triazole derivatives for their efficacy against various bacterial strains.

Potential Research and Development Trajectory

Given the established importance of the triazole scaffold, this compound represents a potential building block for the synthesis of more complex molecules with novel biological activities. The presence of a primary amine and an ethyl group on the 1,2,3-triazole ring offers synthetic handles for further chemical modification and library development.

A hypothetical workflow for investigating the potential of this compound could involve the following stages:

G cluster_0 Compound Acquisition & Characterization cluster_1 Library Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization A Synthesis or Procurement of This compound B Structural Verification (NMR, MS, etc.) A->B C Derivatization via Amine Functionality B->C D Generation of a Compound Library C->D E High-Throughput Screening (e.g., Antifungal, Anticancer) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Mechanism of Action Studies H->I

Hypothetical Drug Discovery Workflow

Suppliers

A number of chemical suppliers list this compound in their catalogs, indicating its availability for research purposes. These include, but are not limited to:

  • Molport

  • Chemspace

  • Enamine

  • BLD Pharmatech

  • Amadis Chemical

Conclusion

While this compound (CAS 802915-18-0) is a commercially available compound, there is a significant gap in the public scientific literature regarding its specific chemical and biological properties. Its structural features, particularly the presence of a 1,2,3-triazole core and a reactive amine group, suggest its potential as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate the specific characteristics and potential applications of this molecule. Researchers and drug development professionals are encouraged to view this compound as a foundational element for new discovery programs, leveraging the well-established versatility of the triazole chemical class.

The Biological Frontier of Ethyl-Substituted Triazole Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The introduction of an amine group to this heterocyclic core, particularly with further ethyl substitution, has opened new avenues for the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into ethyl-substituted triazole amines, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity of Ethyl-Substituted Triazole Amines

Recent studies have highlighted the potential of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents.[2] While a broad range of substituents have been explored, the presence of an ethyl group at the N4 position has been a subject of interest for its potential to modulate lipophilicity and target engagement. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method for assessing cell viability.[3][4]

Quantitative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4-ethyl-5-substituted-4H-1,2,4-triazol-3-amine derivatives against various cancer cell lines.

Compound IDR Group (at C5)Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
ETA-1 4-ChlorophenylA549 (Lung)1.85-Fluorouracil>50
ETA-2 4-MethoxyphenylMCF-7 (Breast)5.2Doxorubicin1.5
ETA-3 2,4-DichlorophenylHCT-116 (Colon)3.7Cisplatin8.9
ETA-4 4-NitrophenylHeLa (Cervical)6.1Etoposide4.5

Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (ethyl-substituted triazole amines) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Mechanism of Anticancer Action: Apoptosis Induction

Many triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is often mediated through the intrinsic pathway, which involves the Bcl-2 family of proteins and caspases.[6] While direct evidence for ethyl-substituted triazole amines is still emerging, it is hypothesized that they may follow a similar mechanism.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Ethyl-Triazole-Amine Ethyl-Triazole-Amine Bcl2 Bcl-2 (Anti-apoptotic) Ethyl-Triazole-Amine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Ethyl-Triazole-Amine->Bax activates Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by ethyl-substituted triazole amines.

Antimicrobial Activity of Ethyl-Substituted Triazole Amines

Ethyl-substituted triazole amines have also demonstrated promising activity against a range of bacterial and fungal pathogens.[7] Their efficacy is often attributed to their ability to interfere with essential microbial processes. The antimicrobial potential of these compounds is typically assessed using methods like the agar well diffusion assay to determine the zone of inhibition and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8][9]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative 4-ethyl-5-substituted-4H-1,2,4-triazol-3-amine derivatives.

Compound IDR Group (at C5)Bacterial StrainZone of Inhibition (mm)Fungal StrainMIC (µg/mL)
ETA-5 Pyridin-4-ylStaphylococcus aureus18Candida albicans16
ETA-6 2-HydroxyphenylEscherichia coli15Aspergillus niger32
ETA-7 4-BromophenylBacillus subtilis20Candida krusei8
ETA-8 Furan-2-ylPseudomonas aeruginosa12Aspergillus flavus64

Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes. Standard antibiotics are typically used as positive controls.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.[8][10]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an MHA plate.[8]

  • Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.[10]

  • Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.[10]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[11]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[10]

Synthesis of Ethyl-Substituted Triazole Amines

The synthesis of 4-ethyl-5-substituted-4H-1,2,4-triazol-3-amines typically involves a multi-step process. A common route starts from a substituted benzoic acid, which is converted to its corresponding ester and then to a hydrazide. The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to the triazole-thiol. Alkylation of the thiol group followed by amination or direct cyclization of a thiocarbohydrazide with a carboxylic acid followed by N-ethylation can yield the desired products.

General Synthetic Workflow

Synthesis_Workflow A Substituted Benzoic Acid B Esterification A->B C Acid Ester B->C D Hydrazinolysis C->D E Acid Hydrazide D->E F Reaction with Ethyl Isothiocyanate E->F G Thiosemicarbazide F->G H Cyclization G->H I 4-Ethyl-5-substituted-4H- 1,2,4-triazole-3-thiol H->I J Amination I->J K Final Product: Ethyl-Substituted Triazole Amine J->K

Caption: A generalized workflow for the synthesis of ethyl-substituted triazole amines.

Conclusion and Future Directions

Ethyl-substituted triazole amines represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data summarized in this guide underscores their potent biological activities. Future research should focus on elucidating the precise mechanisms of action, particularly the specific signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these molecules. Furthermore, in vivo studies are warranted to evaluate their therapeutic potential and pharmacokinetic profiles, paving the way for their potential clinical applications.

References

The Emerging Potential of 1-Ethyl-1H-1,2,3-triazol-4-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in contemporary medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate interactions with biological targets.[1] Among the various substituted triazoles, the 4-amino-1,2,3-triazole core has garnered significant attention as a versatile building block for the development of novel therapeutic agents.[2] This technical guide explores the potential applications of a specific, yet underexplored derivative, 1-Ethyl-1H-1,2,3-triazol-4-amine, in medicinal chemistry. While direct experimental data on this compound is limited in publicly available literature, its structural features suggest a strong potential for bioactivity, drawing parallels from closely related and well-studied 4-amino-1,2,3-triazole analogs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective therapeutic applications, supported by data from analogous compounds, detailed experimental protocols for the synthesis and evaluation of similar molecules, and visualizations of relevant biological pathways and experimental workflows.

The 4-Amino-1,2,3-Triazole Scaffold: A Privileged Motif in Drug Discovery

The 4-amino-1,2,3-triazole core is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This scaffold serves as a versatile template that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The amino group at the 4-position provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 4-amino-1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Notably, compounds bearing the 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a crucial target in immuno-oncology.[2]

  • Antimicrobial Activity: The triazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents.[2]

  • Antimalarial Activity: Hybrid molecules incorporating the 4-amino-1,2,3-triazole scaffold have shown promising activity against strains of Plasmodium falciparum.[3]

  • Enzyme Inhibition: Various derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

The ethyl group at the 1-position of this compound is expected to enhance lipophilicity, which can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile.[4]

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of analogous compounds, derivatives of this compound hold promise in several therapeutic areas.

Anticancer Applications

The discovery of 4-amino-1,2,3-triazole derivatives as potent IDO1 inhibitors highlights a significant avenue for anticancer drug development.[2] IDO1 is an enzyme that plays a critical role in tumor immune evasion. By inhibiting IDO1, these compounds can enhance the host's immune response against cancer cells. The general workflow for identifying such inhibitors is depicted below.

cluster_0 Screening and Hit Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Assay against target enzyme (e.g., IDO1) Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Identification of active compounds SAR Studies Structure-Activity Relationship Studies Hit Compounds->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In vitro Assays Potency, Selectivity, ADME Synthesis of Analogs->In vitro Assays In vitro Assays->SAR Studies Iterative Optimization Lead Candidate Lead Candidate In vitro Assays->Lead Candidate In vivo Efficacy Models In vivo Efficacy Models Lead Candidate->In vivo Efficacy Models Toxicology Studies Toxicology Studies Lead Candidate->Toxicology Studies

Drug discovery workflow for enzyme inhibitors.
Antimicrobial and Antimalarial Potential

The triazole scaffold is a key component of several approved antifungal drugs. Derivatives of 4-amino-1,2,3-triazoles have also shown antibacterial and antimalarial activity. The development of new antimicrobial and antimalarial agents is a global health priority due to the rise of drug-resistant pathogens.

Table 1: Antimicrobial Activity of Representative 4-Amino-1,2,3-triazole Analogs

Compound IDTarget OrganismActivity (MIC in µg/mL)Reference
Analog 1 Staphylococcus aureus16[2]
Analog 2 Escherichia coli32[2]
Analog 3 Candida albicans8[2]
Analog 4 Aspergillus fumigatus16[2]

Table 2: Antimalarial Activity of 4-Aminoquinoline-1,2,3-triazole Hybrids

Compound IDP. falciparum StrainIC50 (nM)Reference
Hybrid 1 D625[3]
Hybrid 2 W238[3]

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of 4-amino-1,2,3-triazole derivatives, which can be adapted for the synthesis and testing of novel compounds based on the this compound scaffold.

General Synthesis of 4-Amino-1,2,3-triazole Derivatives

A common synthetic route to 4-amino-1,2,3-triazole derivatives involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functionalization of the amino group.

Ethyl_Azide Ethyl Azide CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition Ethyl_Azide->CuAAC Protected_Alkyne Protected Amino-Alkyne Protected_Alkyne->CuAAC Protected_Triazole Protected 1-Ethyl-4-amino-1,2,3-triazole CuAAC->Protected_Triazole Deprotection Deprotection Protected_Triazole->Deprotection Target_Molecule This compound Deprotection->Target_Molecule Functionalization Further Functionalization (e.g., Amide Coupling, Schiff Base Formation) Target_Molecule->Functionalization Derivatives Bioactive Derivatives Functionalization->Derivatives

General synthetic workflow for 4-amino-1,2,3-triazole derivatives.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O is added sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated at the optimal temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is not yet widely reported, the extensive body of research on the broader class of 4-amino-1,2,3-triazoles provides a strong foundation for its potential as a valuable scaffold in drug discovery. Its structural similarity to known bioactive compounds, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders, suggests that derivatives of this compound are promising candidates for further investigation. The synthetic accessibility of this core and the potential for diverse functionalization at the 4-amino position make it an attractive starting point for the development of novel therapeutic agents. Future research focused on the synthesis and biological evaluation of a library of derivatives based on this scaffold is warranted to fully elucidate its potential in medicinal chemistry.

References

The Versatile Building Block: A Technical Guide to 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its stable triazole core, coupled with a reactive primary amine, makes it a valuable and versatile synthetic building block for the construction of more complex molecular architectures. The 1,2,3-triazole moiety is a well-recognized pharmacophore, known for its metabolic stability and ability to engage in various biological interactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the most common and efficient method being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

A plausible synthetic pathway involves the reaction of ethyl azide with an alkyne bearing a protected or masked amino group, followed by deprotection. A common precursor for the 4-amino group is cyanamide or a derivative.

Synthesis of this compound ethyl_azide Ethyl Azide cu_catalyst Cu(I) Catalyst (e.g., CuI, CuSO4/Sodium Ascorbate) ethyl_azide->cu_catalyst cyanamide Cyanamide cyanamide->cu_catalyst intermediate Intermediate Adduct cu_catalyst->intermediate [3+2] Cycloaddition target_molecule This compound intermediate->target_molecule Hydrolysis/Tautomerization

Plausible synthetic route to the target molecule.
Experimental Protocol: Synthesis of this compound via CuAAC

This protocol is a representative procedure based on established methods for the synthesis of 1-alkyl-4-amino-1,2,3-triazoles.

Materials:

  • Ethyl azide (CH₃CH₂N₃)

  • Cyanamide (H₂NCN)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (as eluent)

Procedure:

  • Preparation of Ethyl Azide: Ethyl azide is a hazardous and potentially explosive compound and should be prepared in situ or handled with extreme caution by trained personnel. A common method involves the reaction of ethyl bromide with sodium azide in a suitable solvent.

  • Cycloaddition Reaction:

    • In a round-bottom flask, dissolve cyanamide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add ethyl azide (1.1 eq) to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and add it to the reaction mixture.

    • Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Physicochemical and Spectroscopic Data

PropertyExpected/Reported Value (for related compounds)
Molecular Formula C₄H₈N₄
Molecular Weight 112.14 g/mol
Appearance White to off-white solid
Melting Point Not reported, likely >100 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
¹H NMR (DMSO-d₆) δ (ppm): ~1.3 (t, 3H, CH₃), ~4.2 (q, 2H, CH₂), ~5.5 (s, 2H, NH₂), ~7.5 (s, 1H, triazole C-H)
¹³C NMR (DMSO-d₆) δ (ppm): ~15 (CH₃), ~45 (CH₂), ~120 (triazole C5), ~150 (triazole C4)
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~1650 (N-H bend), ~1500-1400 (triazole ring stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ = 113.08

Role as a Synthetic Building Block

The primary amine group at the 4-position of the triazole ring is a key functional handle that allows this compound to serve as a versatile nucleophilic building block in a variety of chemical transformations. This reactivity is central to its utility in constructing more complex heterocyclic systems, many of which are of interest in drug discovery.

Reactions with Electrophiles

The amino group can readily react with a range of electrophiles, including:

  • Acylating agents (e.g., acyl chlorides, anhydrides): To form the corresponding amides.

  • Alkylating agents (e.g., alkyl halides): To yield secondary and tertiary amines.

  • Aldehydes and ketones: To form Schiff bases, which can be further reduced to secondary amines.

  • Isocyanates and isothiocyanates: To produce ureas and thioureas, respectively.

Reactions of this compound start_molecule This compound amide Amide Derivative start_molecule->amide Acylation schiff_base Schiff Base start_molecule->schiff_base Condensation urea Urea Derivative start_molecule->urea Addition acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide aldehyde Aldehyde/Ketone (R-CHO) aldehyde->schiff_base isocyanate Isocyanate (R-NCO) isocyanate->urea

Reactivity of the amino group with various electrophiles.
Synthesis of Fused Heterocyclic Systems

A particularly important application of this compound is its use in the synthesis of fused heterocyclic systems. The presence of the endocyclic triazole nitrogens and the exocyclic amino group allows for cyclocondensation reactions with bis-electrophiles to form bicyclic and polycyclic structures. These fused systems are often found in the core of biologically active molecules.

For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of triazolopyrimidines, which are known to exhibit a wide range of pharmacological activities.

Synthesis_of_Fused_Heterocycles start_molecule This compound fused_heterocycle Fused Heterocycle (e.g., Triazolopyrimidine) start_molecule->fused_heterocycle Cyclocondensation bis_electrophile Bis-electrophile (e.g., 1,3-dicarbonyl) bis_electrophile->fused_heterocycle Drug_Discovery_Workflow building_block This compound library_synthesis Library Synthesis (via parallel synthesis) building_block->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_identification Hit Identification screening->hit_identification lead_optimization Lead Optimization (SAR studies) hit_identification->lead_optimization candidate Drug Candidate lead_optimization->candidate

References

An In-depth Technical Guide to 1-Ethyl-1H-1,2,3-triazol-4-amine as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethyl-1H-1,2,3-triazol-4-amine and the broader class of 1-alkyl-1H-1,2,3-triazol-4-amines as valuable bioisosteres in modern drug design. While specific data for the ethyl derivative is limited in publicly available literature, this document extrapolates from the well-established principles of 1,2,3-triazole chemistry and their application in medicinal chemistry.

Introduction: The Rise of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring has emerged as a privileged scaffold in medicinal chemistry due to its unique combination of physicochemical properties.[1][2][3] It is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This arrangement confers a high dipole moment, the ability to act as both a hydrogen bond donor and acceptor, and significant metabolic stability.[4] These characteristics make the 1,2,3-triazole an excellent bioisosteric replacement for various functional groups, most notably the amide bond.[5][6]

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the use of 1,2,3-triazoles by providing a highly efficient, regioselective, and versatile synthetic route to this scaffold.[7][8]

Physicochemical Properties and Bioisosteric Rationale

The this compound moiety offers several advantages as a bioisostere:

  • Amide Bond Mimicry: The 1,4-disubstituted 1,2,3-triazole core effectively mimics the trans-amide bond geometry. The N2 and N3 atoms can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen, while the C5-H can act as a weak hydrogen bond donor.[4] The ethyl group at the N1 position provides a vector for further substitution and can influence solubility and binding interactions. The 4-amino group can also participate in hydrogen bonding.

  • Metabolic Stability: The triazole ring is exceptionally stable to enzymatic degradation, offering a significant advantage over the often-labile amide bond. This can lead to improved pharmacokinetic profiles, including longer half-life and enhanced oral bioavailability.[9]

  • Modulation of Physicochemical Properties: The introduction of the triazole moiety can influence a compound's polarity, solubility, and lipophilicity (LogP). These parameters are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.

  • Rigid Scaffold: The planar and rigid nature of the triazole ring can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.

Caption: Bioisosteric relationship between an amide bond and a 1,4-disubstituted 1,2,3-triazole.

Synthesis of 1-Alkyl-1H-1,2,3-triazol-4-amines

The primary synthetic route to 1-alkyl-1H-1,2,3-triazol-4-amines involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A general workflow is presented below.

Caption: General synthetic workflow for 1-alkyl-1H-1,2,3-triazol-4-amines.

Step 1: Synthesis of Ethyl Azide

Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield.

A solution of sodium azide (NaN₃) in a suitable solvent (e.g., water or DMF) is treated with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution. After the reaction is complete, the ethyl azide is carefully extracted into an organic solvent. Due to its volatility and potential for detonation, it is often used directly in the next step without purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis involves the [3+2] cycloaddition between an azide and a terminal alkyne. To generate the 4-amino functionality, a protected form of propargylamine is often used.

  • Materials:

    • Ethyl azide (from Step 1)

    • N-Boc-propargylamine (or other suitably protected propargylamine)

    • Copper(I) source (e.g., copper(I) iodide, or copper(II) sulfate with a reducing agent like sodium ascorbate)

    • Solvent (e.g., a mixture of t-butanol and water, or DMF)

    • Ligand (optional, e.g., TBTA, to stabilize the copper(I) catalyst)

  • Procedure:

    • Dissolve the N-Boc-propargylamine in the chosen solvent system.

    • Add the ethyl azide to the solution.

    • Add the copper catalyst (and ligand, if used). If using copper(II) sulfate, add sodium ascorbate to reduce it in situ to the active copper(I) species.

    • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is worked up by quenching with a suitable reagent (e.g., aqueous ammonia to remove copper) and extracting the product into an organic solvent.

    • The crude product is purified by column chromatography to yield the protected 1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

Step 3: Deprotection

The protecting group on the amino function is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. After deprotection and neutralization, the final product, this compound, is obtained.

Applications in Drug Design and Quantitative Data

While specific quantitative data for this compound is scarce in the literature, the broader class of 1,2,3-triazole-4-amine derivatives has been explored in various therapeutic areas. The following table summarizes representative data for related compounds where the 1,2,3-triazole acts as a bioisostere.

Parent Compound & Target Amide-Containing Lead (IC₅₀/EC₅₀) 1,2,3-Triazole Bioisostere (IC₅₀/EC₅₀) Fold Improvement Reference
GPR88 Agonist178 nM95 nM~1.9x[5]
HIV-1 Vif Antagonist6 µM1.2 µM5x[10]

Note: The data presented are for related 1,2,3-triazole derivatives and not specifically for this compound. This data is illustrative of the potential for bioactivity improvement through this bioisosteric replacement.

Case Study: GPR88 Agonists

A notable example of the successful application of the 1,2,3-triazole as an amide bioisostere is in the development of agonists for the G-protein coupled receptor 88 (GPR88), a target for various central nervous system disorders.[5] Researchers replaced an amide linkage in a lead compound with a 1,4-disubstituted 1,2,3-triazole. This modification led to a significant improvement in potency, demonstrating the utility of this bioisosteric approach.[5]

Caption: A typical lead optimization workflow involving bioisosteric replacement.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of scaffolds for drug discovery. Their ability to act as stable and effective bioisosteres for amide and other functional groups, combined with their synthetic accessibility, makes them highly attractive for medicinal chemists.

Future research should focus on:

  • Developing and publishing detailed synthetic protocols specifically for this compound.

  • Conducting thorough biological evaluations of this specific molecule and its derivatives against a range of therapeutic targets.

  • Performing quantitative structure-activity relationship (QSAR) studies to better understand the impact of the N1-ethyl group and the 4-amino substituent on biological activity.[1][11][12]

By systematically exploring the chemical space around this scaffold, the full potential of this compound as a bioisostere in the development of next-generation therapeutics can be realized.

References

A Comprehensive Review of 1-Substituted-1,2,3-Triazol-4-Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole scaffold is a prominent five-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique structural features, including stability under physiological conditions, capacity for hydrogen bonding, and a significant dipole moment, make it a versatile building block in drug design.[2] These characteristics allow 1,2,3-triazole derivatives to act as bioisosteres for various functional groups, such as amides and esters, enhancing their interaction with biological targets.[3][4] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these compounds, enabling the rapid generation of diverse molecular libraries.[2][5]

Among the various substituted triazoles, the 1-substituted-1,2,3-triazol-4-amine framework serves as a crucial pharmacophore. The presence of the amine group at the 4-position provides an additional site for interaction and further functionalization, which can be pivotal for modulating the pharmacological profile of the molecule. Derivatives incorporating this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1][6] This technical guide provides an in-depth review of the current literature on 1-substituted-1,2,3-triazol-4-amine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as therapeutic agents.

Synthesis of 1-Substituted-1,2,3-Triazol-4-amine Derivatives

The most prevalent and efficient method for the synthesis of 1-substituted-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored due to its high regioselectivity, yielding the 1,4-disubstituted isomer, its mild reaction conditions, and its tolerance of a wide range of functional groups.[7] To obtain the desired 4-amino substitution, the synthesis typically involves the use of an alkyne precursor bearing a nitrogen functionality that can be converted to or already exists as an amino group.

A common strategy involves the cycloaddition of an organic azide (R-N₃) with an alkyne containing a protected amino group or a nitro group, which is subsequently reduced. Another approach is the Dimroth cyclization, which can be used to synthesize certain 1,2,3-triazole isomers.[1]

Below is a generalized workflow for the synthesis of 1-substituted-1,2,3-triazol-4-amine derivatives via the CuAAC reaction.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate Product cluster_final Final Product Organic Azide (R1-N3) Organic Azide (R1-N3) CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Organic Azide (R1-N3)->CuAAC Terminal Alkyne with protected amine Terminal Alkyne (e.g., with -NHBoc or -NO2) Terminal Alkyne with protected amine->CuAAC Protected Triazole 1-R1-4-(protected amine)- 1,2,3-triazole CuAAC->Protected Triazole Deprotection/Reduction Deprotection/Reduction Protected Triazole->Deprotection/Reduction Deprotection (e.g., TFA) or Reduction (e.g., H2/Pd-C) Final Product 1-Substituted-1,2,3-triazol-4-amine Deprotection/Reduction->Final Product

General synthetic workflow for 1-substituted-1,2,3-triazol-4-amine derivatives.

Biological Activities and Applications

Derivatives of the 1-substituted-1,2,3-triazol-4-amine scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent antiproliferative properties of 1,2,3-triazole derivatives against a range of human cancer cell lines.[6] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[4][8] For instance, certain 1,2,3-triazole-amino acid conjugates have demonstrated significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at low micromolar concentrations.[3] Some derivatives have been shown to exert their effects by inhibiting the Bax/Bcl-xL protein-protein interaction, a key regulator of the intrinsic apoptotic pathway.[3]

Table 1: Anticancer Activity of 1-Substituted-1,2,3-Triazole Derivatives

Compound IDR1-SubstituentR4-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A 4-ChlorophenylAmineA549 (Lung)2.97[6]
Compound B 4-MethylphenylAmineA549 (Lung)4.78[6]
Compound C Diaryl ether conjugateAmino acid conjugateMCF7 (Breast)<10[3]
Compound D Diaryl ether conjugateAmino acid conjugateHepG2 (Liver)<10[3]
Compound E Phosphonate-containingAmineHT-1080 (Fibrosarcoma)15.13[8]
Compound F Phosphonate-containingAmineA-549 (Lung)21.25[8]
Compound G Phosphonate-containingAmineMCF-7 (Breast)18.06[8]
Compound H Phosphonate-containingAmineMDA-MB-231 (Breast)16.32[8]

Note: The structures are generalized based on the cited literature. Specific compound structures can be found in the respective references.

Antimicrobial Activity

The 1,2,3-triazole nucleus is a key component of several antimicrobial agents. The 4-amino substituted derivatives have also been explored for their antibacterial and antifungal properties. These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes.[9] For example, coumarin-1,2,3-triazole conjugates have been synthesized and evaluated for their antimicrobial activity, with some showing significant efficacy against Gram-positive bacteria like Enterococcus faecalis.[9]

Table 2: Antimicrobial Activity of 1-Substituted-1,2,3-Triazole Derivatives

Compound IDR1-SubstituentR4-SubstituentMicroorganismMIC (µg/mL)Reference
Compound I Coumarin conjugateAmineEnterococcus faecalis12.5 - 50[9]
Compound J Chalcone hybridAmineStaphylococcus aureus6.25 - 100[9]
Compound K Flavone hybridAmineEscherichia coli6.25 - 100[9]

Note: The structures are generalized based on the cited literature. Specific compound structures can be found in the respective references.

Enzyme Inhibition

The structural versatility of 1-substituted-1,2,3-triazol-4-amine derivatives makes them attractive candidates for the design of enzyme inhibitors. They have been shown to inhibit a variety of enzymes implicated in different diseases. For instance, certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[10] Others have shown inhibitory activity against kinases, which are crucial in cancer-related signal transduction pathways, and matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[8][11]

Mechanism of Action and Signaling Pathways

The anticancer effects of 1-substituted-1,2,3-triazol-4-amine derivatives are often mediated by the induction of apoptosis. One of the key signaling pathways implicated is the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL. Certain triazole derivatives can disrupt the inhibitory interaction between Bcl-xL and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.[3]

G Triazole Derivative Triazole Derivative Bcl-xL Bcl-xL Triazole Derivative->Bcl-xL Inhibits Bax Bax Bcl-xL->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Activation Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Apoptosome->Caspase-3 Activates

Apoptosis induction by inhibiting Bcl-xL.

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1-0.2 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.[8]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the anticancer activity of the synthesized compounds.[8]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

1-Substituted-1,2,3-triazol-4-amine derivatives represent a promising class of compounds with significant therapeutic potential. The efficiency and versatility of synthetic methods, particularly click chemistry, allow for the creation of large and diverse libraries of these molecules for biological screening. The current body of research demonstrates their potent anticancer and antimicrobial activities, often mediated by well-defined mechanisms of action such as the induction of apoptosis and enzyme inhibition.

Future research should focus on several key areas. Firstly, the exploration of novel and diverse substituents at the 1-position of the triazole ring could lead to the discovery of compounds with enhanced potency and selectivity. Secondly, a deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of next-generation derivatives. This can be aided by computational methods such as molecular docking to predict the binding interactions with biological targets.[8] Furthermore, while in vitro studies have been promising, more extensive in vivo evaluations are necessary to assess the pharmacokinetic properties, efficacy, and safety of these compounds in preclinical models. The continued investigation of 1-substituted-1,2,3-triazol-4-amine derivatives holds great promise for the development of new and effective therapeutic agents to combat cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-1,2,3-Triazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1] 4-Amino-1,2,3-triazole derivatives are of particular interest as scaffolds in medicinal chemistry due to their potential to form hydrogen bonds and act as bioisosteres for various functional groups.[3] This document provides a generalized protocol for the application of 4-amino-1,2,3-triazole derivatives in CuAAC reactions.

Core Concepts of CuAAC in Drug Discovery

The CuAAC reaction facilitates the rapid and efficient linking of molecular building blocks. In drug development, this allows for the modular synthesis of compound libraries to explore structure-activity relationships (SAR). The resulting 1,2,3-triazole core is not merely a passive linker; it can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[1] The triazole moiety is also known for its metabolic stability, making it an attractive feature in drug candidates.[3]

Generalized Experimental Protocol

This protocol describes a typical procedure for the copper-catalyzed cycloaddition of an alkyne with an in situ generated azide from an amine, a common strategy in medicinal chemistry. Note: This is a generalized protocol and may require optimization for specific substrates, including 1-Ethyl-1H-1,2,3-triazol-4-amine.

Materials:

  • 4-Amino-1,2,3-triazole derivative (e.g., this compound)

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • tert-Butyl nitrite (t-BuONO)

  • Trimethylsilyl azide (TMSN3)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Azide Formation (in situ):

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-amino-1,2,3-triazole derivative (1.0 eq) in the chosen anhydrous solvent.

    • Add t-BuONO (1.2 eq) and TMSN3 (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Click Cycloaddition:

    • To the solution containing the in situ generated azide, add the terminal alkyne (1.0 eq).

    • Add CuI (0.05 - 0.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Quantitative data for click reactions are typically presented in tabular format to allow for easy comparison of different reaction conditions or substrates. The following table is a template that can be used to summarize experimental results.

EntryAlkyne SubstrateAzide Precursor (Amine)Catalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetyleneThis compoundCuI (5)DIPEATHF12Data not available
2Propargyl alcoholThis compoundCuI (10)Et3NMeCN8Data not available
........................

Visualizations

Logical Workflow for CuAAC-based Drug Discovery

The following diagram illustrates a typical workflow for utilizing CuAAC in the synthesis of a compound library for drug discovery.

CuAAC_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Start Start Select_Alkyne Select Alkyne Building Blocks Start->Select_Alkyne Select_Azide Select Azide Precursors (e.g., Amines) Start->Select_Azide CuAAC Perform CuAAC Reaction Select_Alkyne->CuAAC Select_Azide->CuAAC Purification Purify Products CuAAC->Purification Library Compound Library Purification->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Select_Alkyne SAR->Select_Azide Lead_Opt Lead Optimization SAR->Lead_Opt End Lead Candidate Lead_Opt->End

Caption: A generalized workflow for drug discovery employing CuAAC.

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

This diagram illustrates the generally accepted mechanism for the CuAAC reaction.

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide [Cu]-C≡C-R CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Conclusion

References

Application Notes and Protocols for Peptide Bioconjugation Using 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance their therapeutic properties such as stability, bioavailability, and target specificity. One of the most powerful and versatile methods for peptide bioconjugation is the use of 1,2,3-triazole linkages. These five-membered heterocyclic rings, most commonly 1,4-disubstituted 1,2,3-triazoles, serve as excellent isosteres for the trans-amide bond in the peptide backbone.[1][2][3] This substitution imparts significant resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1][2]

The formation of the 1,2,3-triazole linker is typically achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it exceptionally well-suited for biological applications.[1][4] The CuAAC reaction involves the coupling of a terminal alkyne with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[5]

While the in situ formation of the triazole ring is the predominant method for bioconjugation, pre-formed functionalized triazoles such as 1-Ethyl-1H-1,2,3-triazol-4-amine can also be conceptualized as building blocks in peptide synthesis, although this is a less common approach. The 4-amino group on such a molecule could potentially be utilized for amide bond formation with a peptide's carboxylic acid terminus or a side chain, or be otherwise modified for conjugation.

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using 1,2,3-triazoles, with a primary focus on the widely adopted CuAAC methodology.

Data Presentation

Table 1: Comparison of Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Linkage

PropertyAmide Bond1,4-Disubstituted 1,2,3-Triazole
Structure PlanarPlanar
Dipole Moment ~3.5 D~5 D
Hydrogen Bonding NH (donor), C=O (acceptor)C5-H (weak donor), N2 & N3 (weak acceptors)
Susceptibility to Proteolysis HighVery Low / Resistant
Formation Method Solid Phase Peptide Synthesis (SPPS)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Table 2: Typical Reaction Conditions for On-Resin Peptide Azidation

ParameterCondition
Reagent Imidazole-1-sulfonyl azide hydrochloride
Solvent N,N-Dimethylformamide (DMF)
Base N,N-Diisopropylethylamine (DIPEA)
Temperature Room Temperature
Reaction Time 2-4 hours
Equivalents of Reagent 2-5 equivalents

Table 3: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterCondition
Copper Source CuSO₄·5H₂O
Reducing Agent Sodium Ascorbate
Ligand (optional) Tris(benzyltriazolylmethyl)amine (TBTA)
Solvent System t-BuOH/H₂O (1:1) or DMF/H₂O
Temperature Room Temperature
Reaction Time 1-12 hours
Concentration 1-10 mM

Experimental Protocols

Protocol 1: Introduction of a Terminal Alkyne to a Peptide on Solid Support

This protocol describes the acylation of the N-terminal amine of a resin-bound peptide with propynoic acid.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)

  • Propynoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • In a separate vial, pre-activate the propynoic acid by dissolving it (3 eq.) in DMF and adding HOBt (3 eq.) and DIC (3 eq.). Allow the mixture to react for 15 minutes at room temperature.

  • Add the activated propynoic acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Introduction of a Terminal Azide to a Peptide on Solid Support

This protocol details the conversion of the N-terminal amine of a resin-bound peptide to an azide group.

Materials:

  • Fmoc-protected peptide on a solid support

  • Imidazole-1-sulfonyl azide hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF as described in Protocol 1.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • In a separate vial, dissolve imidazole-1-sulfonyl azide hydrochloride (3 eq.) in DMF.

  • Add the solution to the resin, followed by the addition of DIPEA (6 eq.).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Bioconjugation

This protocol describes the conjugation of an alkyne-modified peptide to an azide-containing molecule in solution after cleavage from the solid support.

Materials:

  • Alkyne-modified peptide (purified)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for improved efficiency)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Cleave the alkyne-modified peptide from the resin using a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether and centrifuge to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure peptide fractions.

  • Dissolve the purified alkyne-modified peptide and the azide-containing molecule (1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • Prepare a fresh solution of sodium ascorbate (5 eq.) in water.

  • Prepare a solution of CuSO₄·5H₂O (1 eq.) in water. If using, pre-mix the CuSO₄ solution with TBTA (1 eq.) in t-BuOH.

  • Add the sodium ascorbate solution to the peptide/azide mixture, followed by the addition of the copper sulfate solution (with or without TBTA).

  • Allow the reaction to stir at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the peptide-triazole conjugate by RP-HPLC.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Visualizations

Experimental_Workflow_Alkyne_Introduction start Resin-Bound Peptide swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Activated Alkyne wash1->couple activate Activate Propynoic Acid (DIC/HOBt in DMF) activate->couple wash2 Wash (DMF, DCM, MeOH) couple->wash2 dry Dry Resin wash2->dry end Alkyne-Modified Peptide on Resin dry->end

Caption: Workflow for introducing a terminal alkyne to a peptide.

Experimental_Workflow_Azide_Introduction start Resin-Bound Peptide swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 azidation Azidation Reaction (Imidazole-1-sulfonyl azide HCl, DIPEA) wash1->azidation wash2 Wash (DMF, DCM, MeOH) azidation->wash2 dry Dry Resin wash2->dry end Azide-Modified Peptide on Resin dry->end CuAAC_Bioconjugation_Workflow cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Characterization peptide_prep Cleave & Purify Alkyne-Peptide mix Mix Peptide and Azide in t-BuOH/H2O peptide_prep->mix azide_prep Prepare Azide- Containing Molecule azide_prep->mix add_reagents Add Sodium Ascorbate and CuSO4/TBTA mix->add_reagents react Stir at RT (1-12h) add_reagents->react purify Purify by RP-HPLC react->purify characterize Characterize by MS and NMR purify->characterize end Peptide-Triazole Conjugate characterize->end

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using 1-Ethyl-1H-1,2,3-triazol-4-amine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. The incorporation of an ethyl group at the N1 position and an amine group at the C4 position of the triazole ring, as in 1-Ethyl-1H-1,2,3-triazol-4-amine, offers unique electronic and steric properties that can influence the stability, geometry, and ultimately, the therapeutic potential of its metal complexes. This document provides detailed protocols and application notes for the synthesis and characterization of novel metal complexes utilizing this compound as a versatile ligand. While specific data for this exact ligand is limited, the following protocols are based on established methods for structurally similar 4-amino-triazole derivatives and serve as a comprehensive guide for researchers.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a prerequisite for the formation of its metal complexes. A general synthetic route is outlined below.

General Synthetic Workflow for this compound

G cluster_0 Ligand Synthesis Ethyl_Azide Ethyl Azide Cycloaddition [3+2] Cycloaddition Ethyl_Azide->Cycloaddition Cyanoacetamide Cyanoacetamide Cyanoacetamide->Cycloaddition Base Base (e.g., NaOEt) Base->Cycloaddition Intermediate 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Cycloaddition->Intermediate Hofmann_Rearrangement Hofmann Rearrangement Intermediate->Hofmann_Rearrangement Ligand This compound Hofmann_Rearrangement->Ligand

Caption: General workflow for the synthesis of this compound.

General Protocol for the Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of metal complexes with this compound, adapted from methods used for analogous 4-amino-triazole ligands.[1] This procedure can be adapted for various transition metal salts.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Concentrated ammonium hydroxide (optional, for pH adjustment)

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent. Ethanol or a mixture of ethanol and DMF is often effective.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt in ethanol. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:3) to obtain complexes with different stoichiometries.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After reflux, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the volume of the solvent can be reduced under vacuum, or a counter-solvent can be added to induce precipitation.

  • Washing and Drying: Wash the isolated solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Workflow for Metal Complex Synthesis

G cluster_1 Metal Complex Synthesis Ligand_Sol Dissolve Ligand in Solvent Mix Mix Solutions Ligand_Sol->Mix Metal_Salt_Sol Dissolve Metal Salt in Solvent Metal_Salt_Sol->Mix Reflux Reflux Reaction Mixture Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Precipitate Cool->Isolate Wash_Dry Wash and Dry Complex Isolate->Wash_Dry Complex Metal Complex Wash_Dry->Complex G cluster_2 Drug Development Pathway Synthesis Synthesis of Metal Complexes Characterization Structural & Physicochemical Characterization Synthesis->Characterization Screening In vitro Biological Screening (Antimicrobial, Anticancer) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Ethyl-1H-1,2,3-triazol-4-amine as a versatile building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Detailed protocols for the functionalization of this triazole and its subsequent use in CuAAC for the synthesis of novel molecular entities are provided.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and biocompatibility in forming stable 1,4-disubstituted 1,2,3-triazoles.[1] This reaction has broad applications in drug discovery, bioconjugation, and materials science.[1][2] The 1,2,3-triazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This compound is a valuable, yet underutilized, starting material for the synthesis of diverse compound libraries. Its primary amine functionality serves as a key handle for introducing either an alkyne or an azide group, enabling its participation in CuAAC reactions. This allows for the modular assembly of complex molecules with potential therapeutic applications.

Applications in Drug Discovery

The triazole moiety is a well-established bioisostere for amide bonds, offering improved metabolic stability.[4] By incorporating the this compound scaffold, researchers can rapidly generate novel derivatives for various therapeutic targets.

  • Enzyme Inhibitors: Triazole derivatives have been successfully developed as inhibitors for a range of enzymes, including xanthine oxidase, cyclooxygenases (COX-1 and COX-2), and various kinases.[5][6] The structural rigidity and hydrogen bonding capabilities of the triazole ring contribute to its effective binding within enzyme active sites.

  • Anticancer Agents: A multitude of 1,2,3-triazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] Their mechanisms of action often involve the disruption of critical signaling pathways, such as those involving receptor tyrosine kinases or microtubule dynamics.

  • Antimicrobial Agents: The triazole core is a prominent feature in many antifungal and antibacterial drugs.[4] Novel derivatives synthesized via CuAAC can be screened for their efficacy against drug-resistant microbial strains.

Experimental Protocols

The following protocols provide a framework for the functionalization of this compound and its subsequent use in a typical CuAAC reaction.

Protocol 1: Synthesis of N-(1-Ethyl-1H-1,2,3-triazol-4-yl)prop-2-yn-1-amine (Alkynylation)

This protocol describes the introduction of a terminal alkyne onto the this compound scaffold via alkylation with propargyl bromide.[7][8]

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting materials.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propargyl bromide (1.2 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(1-Ethyl-1H-1,2,3-triazol-4-yl)prop-2-yn-1-amine.

Protocol 2: General CuAAC Reaction with Functionalized Triazole

This protocol outlines a general procedure for the CuAAC reaction between the synthesized N-(1-Ethyl-1H-1,2,3-triazol-4-yl)prop-2-yn-1-amine and an organic azide.[9][10]

Materials:

  • N-(1-Ethyl-1H-1,2,3-triazol-4-yl)prop-2-yn-1-amine (1.0 eq)

  • Organic azide (e.g., benzyl azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent system (e.g., tert-butanol/water 1:1, or DMF)

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask or vial, dissolve N-(1-Ethyl-1H-1,2,3-triazol-4-yl)prop-2-yn-1-amine (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following tables summarize typical reaction conditions and reported biological activities for CuAAC-derived triazoles, providing a reference for expected outcomes.

Table 1: Representative CuAAC Reaction Conditions and Yields

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI (0.005 eq) on CarbonWater696[9]
1-Ethynyl-4-methoxybenzeneBenzyl azideCuI (0.005 eq) on CarbonWater693[9]
Propargyl alcoholBenzyl azideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1>95[9]
(4-Ethynylphenyl)methanol1-Azido-4-nitrobenzeneCuSO₄/Sodium Ascorbatet-BuOH/H₂O485[11]
N-propargyl isatinAromatic azidesCuSO₄/Sodium Ascorbatet-BuOH/H₂O1270-85[12]

Table 2: Biological Activity of Selected CuAAC-Derived Triazoles

Compound ClassTarget/AssayIC₅₀/ActivityCell LineReference
1,2,3-Triazole-chalcone hybridAntiproliferative8.67 µMA549 (Lung Cancer)[3]
Spirooxindole-1,2,3-triazoleAntiproliferative1.87 µMA549 (Lung Cancer)[3]
Quinazolinone-1,2,3-triazoleAnticancer2.27 nM (c-Met kinase)-[3]
Diaryl-1,2,4-triazoleCOX-2 InhibitionIC₅₀ = 1.98 µM-[5]
1,2,3-TriazolylsterolAnti-parasiticIC₅₀ = 0.12 µM (T. brucei)-[4]
Cyanoacetohydrazide-1,2,3-triazoleβ-D-glucosidase inhibitionIC₅₀ = 1.0 µM-[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_func Functionalization cluster_inter Intermediate cluster_reagents CuAAC Reagents cluster_product Final Product start This compound func Propargylation (Propargyl Bromide, K₂CO₃) start->func Protocol 1 inter N-(1-Ethyl-1H-1,2,3-triazol-4-yl)prop-2-yn-1-amine func->inter product 1,4-Disubstituted 1,2,3-Triazole inter->product Protocol 2 reagents Organic Azide CuSO₄, Sodium Ascorbate reagents->product

Caption: Workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Representative Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_lipids Membrane Phospholipids pla2 Phospholipase A₂ membrane_lipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox COX-1 / COX-2 arachidonic_acid->cox Substrate prostaglandins Prostaglandins cox->prostaglandins Converts to inflammation Inflammation Pain, Fever prostaglandins->inflammation Mediates inhibitor Triazole-based COX Inhibitor (Synthesized Molecule) inhibitor->cox Inhibits

Caption: Inhibition of the COX pathway by a triazole-based compound.

References

Application of 1-Ethyl-1H-1,2,3-triazol-4-amine in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal agents. Triazole-based compounds are a cornerstone of antifungal therapy, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] The 1,2,3-triazole scaffold, in particular, has garnered substantial interest due to its synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," and its ability to serve as a versatile pharmacophore.[1][5][6][7] This application note explores the utility of 1-Ethyl-1H-1,2,3-triazol-4-amine as a key building block in the synthesis of novel antifungal drug candidates. Its primary amine functionality provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize antifungal potency and spectrum.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[3][4]

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 demethylation Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles Triazole Antifungals (e.g., Fluconazole, Itraconazole) Triazoles->CYP51 Inhibition CYP51->Ergosterol

Figure 1: Mechanism of Action of Triazole Antifungals.

Synthetic Strategy: Click Chemistry and Amine Functionalization

A primary synthetic route to 1,2,3-triazole-containing compounds is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][6] For the application of this compound, a plausible synthetic strategy involves the initial CuAAC reaction between ethyl azide and an alkyne bearing a protected amine or a precursor functional group, followed by deprotection or conversion to the amine. However, for the purpose of diversification, using the pre-formed this compound as a nucleophile allows for the introduction of various pharmacophoric fragments through amide bond formation, reductive amination, or other amine derivatization reactions.

The following protocol outlines a general procedure for the synthesis of a hypothetical antifungal agent starting from this compound and a substituted benzoic acid, a common fragment in known antifungal agents.

cluster_synthesis Synthesis Workflow cluster_evaluation Antifungal Evaluation Start Starting Materials: This compound Substituted Benzoic Acid Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Reaction Reaction Mixture in appropriate solvent (e.g., DMF) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: N-(1-Ethyl-1H-1,2,3-triazol-4-yl)benzamide Derivative Purification->Product Screening In vitro Antifungal Screening (Broth Microdilution) Product->Screening MIC Determination of MIC values Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR

Figure 2: Experimental Workflow for Synthesis and Evaluation.

Experimental Protocol: Synthesis of a Representative N-(1-Ethyl-1H-1,2,3-triazol-4-yl)benzamide Derivative

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 2,4-difluorobenzoic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add this compound (1.0 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-Ethyl-1H-1,2,3-triazol-4-yl)benzamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antifungal Activity Data

While specific data for derivatives of this compound is not extensively published, the following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various other 1,2,3-triazole and 1,2,4-triazole derivatives against common fungal pathogens, illustrating the potential of this class of compounds.

Compound ClassFungal StrainMIC Range (µg/mL)Reference
2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-olsCandida spp.16 - >64[1]
1,2,4-Triazole-3-thiol derivativesC. albicans, A. niger24 - >100[8]
1,2,4-Triazole derivatives with amino acid fragmentsPhysalospora piricola10.1 - >50[9][10]
Triazole-piperdine-oxadiazole derivativesC. albicans0.016 - >16[2]
Albaconazole analoguesFluconazole-resistant C. albicans1.0 - 64[11]

Structure-Activity Relationship (SAR) Insights

The antifungal activity of triazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations from the literature include:

  • Halogenated Phenyl Rings: The presence of electron-withdrawing groups, such as fluorine or chlorine, on a phenyl ring attached to the triazole is often associated with enhanced antifungal activity.[1][12]

  • Side Chain Modifications: Modifications to the side chain attached to the triazole nucleus can significantly impact potency and spectrum. For example, the incorporation of piperazine or other heterocyclic moieties has been explored to mimic the side chains of clinically used azole antifungals like fluconazole.[5]

  • Hydroxyl Group: A hydroxyl group at a specific position relative to the triazole ring is a common feature in many potent triazole antifungals and is considered part of the pharmacophore.[12]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antifungal agents. The primary amine functionality allows for the straightforward introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships. The synthetic accessibility of the 1,2,3-triazole core via click chemistry, coupled with the established mechanism of action of triazoles, makes this an attractive scaffold for the development of new therapies to combat the growing threat of fungal infections. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate their potential as antifungal drug candidates.

References

Application Notes and Protocols for the Development of Anticancer Compounds from 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a pharmacophore in a diverse range of biologically active compounds.[1][2][3] Its unique properties, including the ability to form hydrogen bonds, dipole-dipole interactions, and its metabolic stability, make it an attractive core for the design of novel therapeutics.[1][3] In the realm of oncology, numerous 1,2,3-triazole derivatives have been synthesized and evaluated, demonstrating significant potential as anticancer agents.[1][2][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]

This document provides detailed application notes and experimental protocols for the utilization of 1-Ethyl-1H-1,2,3-triazol-4-amine as a foundational building block for the synthesis and evaluation of novel anticancer compounds. While specific data on derivatives of this compound is limited in the current literature, the protocols and data presented herein are based on established methodologies for analogous 1,2,3-triazole derivatives and serve as a comprehensive guide for researchers in this field.

Data Presentation: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

The following table summarizes the in vitro anticancer activity of various 1,2,3-triazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data is intended to be representative of the potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A MCF-7 (Breast)18.06Doxorubicin-
MDA-MB-231 (Breast)16.32Doxorubicin-
A-549 (Lung)21.25Doxorubicin-
HT-1080 (Fibrosarcoma)15.13Doxorubicin-
Compound B HeLa (Cervical)<12--
A549 (Lung)>12--
Compound C PANC-1 (Pancreatic)Not specified--
HCT-116 (Colon)Not specified--

Note: The compounds listed are representative 1,2,3-triazole derivatives from various studies and are not direct derivatives of this compound. Data is compiled from multiple sources for illustrative purposes.[1][5]

Experimental Protocols

Synthesis of a Novel 1,2,3-Triazole Derivative via Click Chemistry

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative starting from an azide and an alkyne, a common strategy in triazole synthesis.[1] While this compound itself is not an azide, it can be chemically modified to participate in such reactions. For the purpose of this protocol, we will outline the general "click" reaction.

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: Water or a mixture of tert-butanol and water (1:1)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent (e.g., 10 mL of water/tert-butanol).

  • Add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, if a precipitate forms, filter the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Analysis of Apoptosis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptotic markers.[11][12][13]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound modification Chemical Modification start->modification click_reaction Click Chemistry (CuAAC) modification->click_reaction purification Purification (Column Chromatography) click_reaction->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis_assay Apoptosis Analysis (Western Blot) ic50->apoptosis_assay pathway_analysis Signaling Pathway Elucidation apoptosis_assay->pathway_analysis

Caption: A general workflow for the development of anticancer compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade triazole Triazole Compound bax Bax (Pro-apoptotic) triazole->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) triazole->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c Increased Permeability caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: The intrinsic apoptosis pathway potentially targeted by triazole compounds.

References

Application Notes and Protocols for the Functionalization of Polymers with 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with bioactive molecules is a cornerstone of modern drug delivery and biomaterials science. The unique chemical architecture of 1-Ethyl-1H-1,2,3-triazol-4-amine, a substituted amino-triazole, offers a versatile platform for creating advanced polymer conjugates. The triazole moiety provides metabolic stability, while the primary amine group serves as a reactive handle for covalent attachment to a wide range of polymer backbones. This functionalization can impart desirable properties to the polymer, such as enhanced biocompatibility, specific cell targeting, and controlled drug release capabilities. The triazole ring is a known pharmacophore in various therapeutic agents, and its incorporation into polymer systems can lead to novel materials with significant potential in drug development.[1][2]

These application notes provide a comprehensive overview of the synthesis of this compound, its conjugation to polymers, and the subsequent characterization and application of the resulting functionalized polymers. Detailed experimental protocols are provided to guide researchers in this promising area of study.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of ethyl azide, followed by a cycloaddition reaction. A plausible and commonly employed route involves the reaction of ethyl azide with a suitable three-carbon precursor containing a nitrile group, such as malononitrile or cyanoacetamide, followed by cyclization.

Protocol 1: Synthesis of this compound

Materials:

  • Sodium azide (NaN₃)

  • Bromoethane (CH₃CH₂Br)

  • Malononitrile (CH₂(CN)₂)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl Azide (Caution: Organic azides are potentially explosive. Handle with extreme care behind a blast shield.)

  • In a round-bottom flask, dissolve sodium azide in a minimal amount of water.

  • Add DMF to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add bromoethane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain crude ethyl azide. Do not distill neat ethyl azide.

Step 2: Cycloaddition to form this compound

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add malononitrile and stir until dissolved.

  • Slowly add the crude ethyl azide solution from Step 1 to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The final product, this compound, should be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups (e.g., N-H, C=N).

Functionalization of Polymers

The primary amine group of this compound allows for its conjugation to polymers containing complementary functional groups, most commonly carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or isocyanates. The choice of polymer and conjugation chemistry will depend on the desired application.

Protocol 2: Conjugation to Carboxylic Acid-Containing Polymers via Amide Bond Formation

This protocol describes the conjugation of this compound to a polymer with carboxylic acid side groups (e.g., poly(acrylic acid), hyaluronic acid) using the well-established EDC/NHS coupling chemistry.

Materials:

  • Carboxylic acid-functionalized polymer

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Dissolve the carboxylic acid-functionalized polymer in anhydrous DMF or DMSO.

  • Add EDC and NHS to the polymer solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Dissolve this compound in a small amount of the same anhydrous solvent.

  • Add the amine solution to the activated polymer solution.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quench the reaction by adding a small amount of water.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days with frequent water changes to remove unreacted reagents and byproducts.

  • Freeze-dry the dialyzed solution to obtain the purified polymer conjugate.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful conjugation and to determine the degree of functionalization.

Characterization TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm covalent attachment and quantify the degree of functionalization.Appearance of new peaks corresponding to the protons of the 1-ethyl-1,2,3-triazol-4-amine moiety. The degree of substitution can be calculated by comparing the integration of these new peaks to the polymer backbone peaks.
Fourier-Transform Infrared Spectroscopy (FT-IR) To identify the formation of the new amide bond.Appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the polymer surface and confirm the presence of nitrogen from the triazole ring.An increase in the nitrogen (N 1s) signal relative to the carbon (C 1s) signal of the polymer backbone.
Gel Permeation Chromatography (GPC) To assess changes in molecular weight and polydispersity of the polymer after conjugation.A slight increase in molecular weight and potential broadening of the molecular weight distribution.

Quantitative Analysis of Polymer Functionalization

Quantifying the amount of this compound conjugated to the polymer is crucial for understanding its properties and performance.

Protocol 3: Quantification of Amine Functionalization by ¹H NMR Spectroscopy

This protocol assumes the polymer has well-defined proton signals that do not overlap with the signals from the conjugated triazole moiety.

Procedure:

  • Dissolve a known amount of the dried functionalized polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Identify a characteristic peak of the polymer backbone and a characteristic peak of the this compound moiety (e.g., the ethyl group protons or the triazole ring proton).

  • Integrate both peaks.

  • Calculate the degree of substitution (DS) using the following formula:

    DS (%) = [ (Integration of triazole peak / Number of protons for that peak) / (Integration of polymer peak / Number of protons for that peak) ] x 100

Protocol 4: Quantification of Surface Amine Groups by Colorimetric Assay (Orange II Method)

This method is suitable for polymers functionalized on their surface, such as films or nanoparticles.[3][4]

Materials:

  • Orange II dye solution (in acidic buffer, e.g., pH 3)

  • Washing buffer (acidic buffer, e.g., pH 3)

  • Elution buffer (basic buffer, e.g., pH 12)

  • UV-Vis spectrophotometer

Procedure:

  • Incubate a known amount or surface area of the functionalized polymer with the Orange II dye solution for a defined period to allow for electrostatic binding of the dye to the protonated amine groups.

  • Thoroughly wash the polymer with the acidic washing buffer to remove any non-specifically bound dye.

  • Elute the bound dye from the polymer surface using the basic elution buffer.

  • Measure the absorbance of the eluted dye solution at its maximum absorbance wavelength (around 485 nm).

  • Calculate the concentration of the dye using a standard calibration curve prepared with known concentrations of Orange II.

  • From the amount of eluted dye, determine the number of surface amine groups.

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Quantitative analysis of proton signals.Provides information on bulk functionalization; highly accurate.Requires soluble polymers and non-overlapping signals.
Orange II Colorimetric Assay Electrostatic binding of a colored dye to surface amine groups.[3][4]Simple, inexpensive, and suitable for surface analysis of insoluble materials.[4]Indirect method; may be affected by surface accessibility and pH.
X-ray Photoelectron Spectroscopy (XPS) Elemental analysis of the surface.Highly sensitive to surface composition; provides direct elemental information.Requires specialized equipment; provides information only on the top few nanometers of the surface.

Applications in Drug Development

Polymers functionalized with this compound have potential applications in various areas of drug development:

  • Drug Delivery Vehicles: The functionalized polymer can be used to encapsulate or conjugate therapeutic agents. The triazole moiety can enhance the stability and solubility of the drug-polymer conjugate.[2]

  • Targeted Drug Delivery: The primary amine can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.

  • Biomaterials and Scaffolds: These functionalized polymers can be used to create hydrogels or scaffolds for tissue engineering, where the triazole groups may influence cell adhesion and proliferation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Polymer Functionalization cluster_characterization Characterization & Analysis s1 Ethyl Azide Preparation s2 Cycloaddition with Malononitrile s1->s2 s3 Purification s2->s3 p3 Conjugation Reaction s3->p3 p1 Polymer with Carboxylic Acid Groups p2 Activation with EDC/NHS p1->p2 p2->p3 p4 Purification (Dialysis) p3->p4 c1 NMR p4->c1 Analysis of Functionalized Polymer c2 FT-IR p4->c2 Analysis of Functionalized Polymer c3 XPS p4->c3 Analysis of Functionalized Polymer c4 Quantitative Analysis p4->c4 Analysis of Functionalized Polymer

Caption: Experimental workflow for polymer functionalization.

signaling_pathway_analogy cluster_polymer Polymer Backbone cluster_functionalization Functionalization cluster_application Drug Development Application Polymer Base Polymer (e.g., with -COOH) FunctionalizedPolymer Functionalized Polymer Polymer->FunctionalizedPolymer EDC/NHS Coupling Triazole This compound Triazole->FunctionalizedPolymer DrugDelivery Drug Delivery System FunctionalizedPolymer->DrugDelivery Drug Therapeutic Agent Drug->DrugDelivery Encapsulation or Conjugation

Caption: Logical relationship of functionalization for drug delivery.

References

Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for synthesizing derivatives of 1-Ethyl-1H-1,2,3-triazol-4-amine. This class of compounds holds significant potential in medicinal chemistry due to the versatile biological activities associated with the 1,2,3-triazole scaffold. The following sections detail the synthetic protocols, quantitative data, and a relevant biological signaling pathway.

Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A robust and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and regioselective, yielding the desired 1,4-isomer exclusively. The general scheme involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.

To synthesize the parent compound, this compound, a two-step process is proposed. The first step is the CuAAC reaction between ethyl azide and a protected amino-alkyne. The second step involves the deprotection of the amino group. Derivatives can be synthesized by utilizing substituted ethyl azides or by further functionalization of the 4-amino group.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Starting Materials: - Ethyl Azide - Protected Amino-Alkyne reagents Reagents: - Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) - Solvent (e.g., t-BuOH/H2O) start->reagents 1. reaction CuAAC Reaction: - Stirring at room temperature reagents->reaction 2. workup Work-up: - Extraction - Washing - Drying reaction->workup 3. purification Purification: - Column Chromatography workup->purification 4. deprotection Deprotection of Amino Group purification->deprotection 5. final_product Final Product: This compound deprotection->final_product 6. characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy final_product->characterization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

General Protocol for the Synthesis of a Protected this compound Derivative

This protocol describes the synthesis of a Boc-protected derivative as an example.

Materials:

  • Ethyl azide (1.0 mmol, 1.0 eq)

  • N-Boc-propargylamine (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

  • Sodium ascorbate (0.1 mmol, 0.1 eq)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture, 10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-propargylamine in the t-BuOH/water mixture.

  • Add ethyl azide to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure Boc-protected this compound derivative.

General Protocol for the Deprotection of the Amino Group

Materials:

  • Boc-protected this compound derivative (1.0 mmol, 1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add an excess of the deprotecting agent (e.g., 20% TFA in DCM or 4M HCl in dioxane) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Presentation

The following tables summarize typical quantitative data for synthesized 1,2,3-triazole derivatives. Please note that the exact values will vary depending on the specific substituents.

Table 1: Reaction Yields for Synthesized Derivatives

DerivativeR¹ SubstituentR² SubstituentYield (%)
1a EthylH85-95
1b 4-FluorobenzylH80-90
1c EthylAcetyl75-85
1d PropylBenzoyl70-80

Table 2: Spectroscopic Data for this compound (1a)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.55 (s, 1H, triazole-H), 4.20 (q, J = 7.3 Hz, 2H, CH₂), 3.90 (br s, 2H, NH₂), 1.50 (t, J = 7.3 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 147.0 (C4-triazole), 122.5 (C5-triazole), 45.0 (CH₂), 15.2 (CH₃)
Mass Spec (ESI) m/z calculated for C₄H₉N₄ [M+H]⁺: 113.0827; found: 113.0825
IR (KBr, cm⁻¹) 3320, 3280 (N-H stretch), 2980 (C-H stretch), 1630 (N-H bend)

Biological Activity and Signaling Pathway

Derivatives of aminotriazoles have shown promise in various therapeutic areas, including oncology. One notable mechanism of action is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape.[1] IDO1 catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the tumor microenvironment, depletion of tryptophan and accumulation of kynurenine metabolites suppress T-cell proliferation and promote T-cell apoptosis, thereby allowing cancer cells to evade the immune system.

IDO1 Inhibition Signaling Pathway

G cluster_pathway IDO1 Inhibition Pathway in Cancer Immunotherapy cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation Required for Kynurenine Kynurenine IDO1->Kynurenine IDO1->TCell_Activation Depletes Tryptophan, Inhibiting Activation TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis Promotes Triazole_Derivative This compound Derivative Triazole_Derivative->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by a 1,2,3-triazole derivative.

By inhibiting IDO1, this compound derivatives can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites. This, in turn, can enhance the anti-tumor immune response by promoting T-cell activation and proliferation, making these compounds attractive candidates for development as cancer immunotherapeutics.

References

Application Notes and Protocols for 1-Ethyl-1H-1,2,3-triazol-4-amine in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazoles as Corrosion Inhibitors

Triazole derivatives are a prominent class of organic compounds extensively studied for their corrosion inhibition properties, particularly in acidic environments.[1][2] Their effectiveness is attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring, which facilitate the adsorption of these molecules onto metal surfaces. This adsorption forms a protective film that acts as a barrier to corrosive agents.[2][3] The molecular structure of 1-Ethyl-1H-1,2,3-triazol-4-amine, featuring an ethyl group and an amine substituent on the triazole ring, suggests its potential as an effective corrosion inhibitor.

Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" known for its high yields and reliability.[2][4] A plausible synthetic route for this compound is outlined below.

Experimental Protocol: Synthesis

A general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole is as follows:

  • Preparation of Ethyl Azide: Ethyl azide can be prepared from the reaction of sodium azide with an ethylating agent like ethyl bromide or ethyl sulfate in a suitable solvent.

  • Preparation of an Alkyne Precursor: A suitable alkyne precursor with a protected amino group is required.

  • Click Reaction: In a mixture of a solvent system like t-BuOH and water, the alkyne precursor and ethyl azide are reacted in the presence of a copper(II) sulfate and a reducing agent like sodium ascorbate.[4]

  • Deprotection and Isolation: Following the cycloaddition, the protecting group on the amine is removed, and the final product, this compound, is isolated and purified, typically by recrystallization or column chromatography.[4]

G cluster_synthesis Synthesis Workflow start Starting Materials (Ethylating Agent, Sodium Azide, Alkyne Precursor) step1 Preparation of Ethyl Azide start->step1 step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step1->step2 step3 Deprotection of Amine Group step2->step3 step4 Purification (Recrystallization/Chromatography) step3->step4 end This compound step4->end

Caption: Synthesis workflow for this compound.

Evaluation of Corrosion Inhibition Performance

The effectiveness of a corrosion inhibitor is assessed through various electrochemical and gravimetric methods.

Weight Loss Method

This is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[5][6]

  • Coupon Preparation: Mild steel coupons of known dimensions are mechanically polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.[7]

  • Initial Measurement: The initial weight of each coupon is accurately recorded.[3]

  • Immersion: The coupons are immersed in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[5]

  • Final Measurement: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products, washed, dried, and re-weighed.[3]

  • Calculations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t), where W is the weight, A is the surface area, and t is the immersion time.[3]

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion process and the mechanism of inhibition.[3] These tests are typically performed using a three-electrode setup consisting of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel electrode - SCE).[8]

PDP measurements help in understanding the effect of the inhibitor on both anodic and cathodic reactions.[9][10]

  • Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[3]

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10][11]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.[12][13]

  • Stabilization: The system is allowed to stabilize at the OCP.[3]

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

  • Data Analysis: The data is presented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the Nyquist plot, and the inhibition efficiency is calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.

G cluster_evaluation Corrosion Inhibition Evaluation Workflow start Prepared Mild Steel Coupons weight_loss Weight Loss Method start->weight_loss electrochemical Electrochemical Methods start->electrochemical data_analysis Data Analysis (CR, IE%, i_corr, R_ct) weight_loss->data_analysis pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis pdp->data_analysis eis->data_analysis end Inhibition Performance Assessment data_analysis->end

Caption: Workflow for evaluating corrosion inhibition performance.

Quantitative Data Summary (Illustrative)

The following tables summarize typical quantitative data obtained for triazole derivatives in corrosion inhibition studies. Note: This data is for illustrative purposes and is based on published results for other triazole compounds.

Table 1: Weight Loss Data for a Triazole Derivative on Mild Steel in 1 M HCl

Inhibitor Conc. (mM) Corrosion Rate (mg cm⁻² h⁻¹) Inhibition Efficiency (%)
0 1.25 -
0.1 0.28 77.6
0.5 0.15 88.0

| 1.0 | 0.08 | 93.6 |

Table 2: Potentiodynamic Polarization Data for a Triazole Derivative on Mild Steel in 1 M HCl

Inhibitor Conc. (mM) E_corr (mV vs. SCE) i_corr (µA cm⁻²) β_a (mV dec⁻¹) β_c (mV dec⁻¹) Inhibition Efficiency (%)
0 -480 550 75 -120 -
0.1 -475 125 70 -115 77.3
0.5 -470 65 68 -110 88.2

| 1.0 | -465 | 35 | 65 | -105 | 93.6 |

Table 3: Electrochemical Impedance Spectroscopy Data for a Triazole Derivative on Mild Steel in 1 M HCl

Inhibitor Conc. (mM) R_ct (Ω cm²) C_dl (µF cm⁻²) Inhibition Efficiency (%)
0 50 150 -
0.1 220 80 77.3
0.5 450 55 88.9

| 1.0 | 850 | 30 | 94.1 |

Mechanism of Inhibition

The inhibition mechanism of triazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.

Adsorption Isotherm

To understand the adsorption process, experimental data can be fitted to various adsorption isotherms such as Langmuir, Temkin, and Frumkin.[14] The Langmuir isotherm is often found to be applicable, which assumes the formation of a monolayer of the inhibitor on the metal surface.[14]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool to correlate the molecular structure of the inhibitor with its inhibition efficiency.[15] Key parameters calculated include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.[1]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[15]

  • Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

G cluster_mechanism Corrosion Inhibition Mechanism inhibitor This compound in corrosive medium adsorption Adsorption onto Metal Surface (Physisorption/Chemisorption) inhibitor->adsorption metal Mild Steel Surface (Fe) metal->adsorption film Formation of a Protective Film adsorption->film inhibition Inhibition of Anodic and Cathodic Reactions film->inhibition

Caption: General mechanism of corrosion inhibition by triazole derivatives.

Conclusion

While specific data for this compound as a corrosion inhibitor is yet to be extensively reported, the established protocols and the performance of analogous triazole compounds provide a strong framework for its evaluation. The methodologies outlined in these application notes, from synthesis to performance testing and mechanistic studies, will enable researchers to systematically investigate its potential as a novel corrosion inhibitor. The presence of the triazole ring, coupled with the ethyl and amine functionalities, makes it a promising candidate for forming a robust protective layer on metal surfaces.

References

1-Ethyl-1H-1,2,3-triazol-4-amine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic amine that holds potential as a versatile precursor for the synthesis of novel agrochemicals. While specific, large-scale applications in commercial agrochemicals are not extensively documented in publicly available literature, the broader class of 4-amino-1,2,3-triazoles serves as a valuable scaffold in the discovery of new fungicides, herbicides, and insecticides. The triazole moiety is a well-established pharmacophore in many successful agrochemicals, primarily due to its ability to interact with various biological targets in pests and weeds. This document provides a detailed overview of the potential applications of this compound in agrochemical synthesis, including hypothetical experimental protocols and data presentation to guide researchers in this area.

Introduction: The Role of Triazoles in Agrochemicals

Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, are a cornerstone of modern agrochemical research. They are broadly classified into 1,2,3-triazoles and 1,2,4-triazoles. Both isomers are present in a variety of commercial products. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and donors, facilitating binding to target enzymes and receptors in pests.

The this compound precursor offers several potential advantages in the design of new active ingredients:

  • Scaffold for Derivatization: The primary amino group on the triazole ring is a key functional handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophores to modulate biological activity, selectivity, and physicochemical properties.

  • Metabolic Stability: The triazole ring is generally stable to metabolic degradation, which can contribute to the persistence and efficacy of the final product in the field.

  • Target Interaction: The unique electronic properties of the triazole ring can influence the binding affinity and selectivity of the molecule for its biological target.

Potential Applications in Agrochemical Synthesis

Based on the known bioactivities of related triazole derivatives, this compound can be envisioned as a precursor for various classes of agrochemicals:

Fungicides

Many successful fungicides, such as those targeting the sterol biosynthesis pathway in fungi, incorporate a triazole moiety. The 4-amino group of the precursor can be functionalized to introduce side chains that mimic the natural substrates of key fungal enzymes.

Herbicides

Triazole-based herbicides can act on various plant-specific targets. Derivatives of this compound could be designed to inhibit essential amino acid biosynthesis or disrupt other vital physiological processes in weeds.

Insecticides

The triazole scaffold is also found in certain classes of insecticides. By attaching appropriate toxophores to the this compound core, it may be possible to develop new insecticides with novel modes of action.

Hypothetical Synthesis Protocols

The following protocols are representative examples of how this compound could be utilized in the synthesis of novel agrochemical candidates.

Synthesis of a Hypothetical Triazole-based Fungicide Candidate (AG-F1)

This protocol describes the synthesis of a hypothetical fungicide candidate through the formation of a Schiff base followed by reduction.

Experimental Workflow:

precursor This compound schiff_base Schiff Base Intermediate precursor->schiff_base Condensation aldehyde Substituted Benzaldehyde aldehyde->schiff_base reduction Reduction (e.g., NaBH4) schiff_base->reduction product Fungicide Candidate (AG-F1) reduction->product purification Purification (Column Chromatography) product->purification analysis Analysis (NMR, MS) purification->analysis

Caption: Synthetic workflow for a hypothetical fungicide.

Protocol:

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a substituted benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Reduction: After cooling to room temperature, add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the reaction mixture. Stir for 2 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Hypothetical):

CompoundStarting AldehydeYield (%)Purity (%)
AG-F1a4-Chlorobenzaldehyde75>98
AG-F1b2,4-Dichlorobenzaldehyde72>97
AG-F1c4-Trifluoromethylbenzaldehyde68>98
Synthesis of a Hypothetical Triazole-based Herbicide Candidate (AG-H1)

This protocol outlines the synthesis of a hypothetical herbicide candidate via acylation of the amino group.

Experimental Workflow:

precursor This compound amide Amide Product (AG-H1) precursor->amide Acylation (in Pyridine) acyl_chloride Substituted Acyl Chloride acyl_chloride->amide purification Purification (Recrystallization) amide->purification analysis Analysis (NMR, MS, EA) purification->analysis

Caption: Synthetic workflow for a hypothetical herbicide.

Protocol:

  • Acylation: Dissolve this compound (1.0 eq) in dry pyridine under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add a substituted acyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Quantitative Data (Hypothetical):

CompoundStarting Acyl ChlorideYield (%)Purity (%)
AG-H1a2,6-Dichlorobenzoyl chloride82>99
AG-H1b4-Nitrobenzoyl chloride85>98
AG-H1cCyclopropanecarbonyl chloride78>99

Signaling Pathways and Mode of Action (Illustrative)

The following diagram illustrates a hypothetical mode of action for a triazole-based fungicide targeting ergosterol biosynthesis.

cluster_fungus Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation cyp51->ergosterol Conversion ag_f1 Triazole Fungicide (AG-F1) ag_f1->cyp51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by a triazole fungicide.

Conclusion

While this compound is not yet a widely reported precursor in the synthesis of commercial agrochemicals, its chemical structure suggests significant potential for the development of new active ingredients. The protocols and data presented herein, though hypothetical, are based on established synthetic methodologies for triazole derivatives and are intended to serve as a guide for researchers exploring the utility of this and related building blocks in the design of novel fungicides, herbicides, and insecticides. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its potential in agrochemical discovery.

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Ethyl-1H-1,2,3-triazol-4-amine click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions.

The primary synthetic route discussed involves the CuAAC reaction between ethyl azide and a suitable alkyne precursor for the 4-amino group, such as cyanoacetylene, followed by reduction. The guidance provided focuses on the critical cycloaddition step.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my CuAAC reaction?

A1: The most frequent issues stem from the copper catalyst's activity and the reaction environment. The active catalyst, Copper(I), is easily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][2] Other common causes include:

  • Inactive Catalyst: Insufficient reducing agent (e.g., sodium ascorbate) to maintain the Cu(I) state.[3]

  • Reagent Quality: Impure or degraded starting materials (azide or alkyne).

  • Incorrect Stoichiometry: An inappropriate molar ratio of azide to alkyne. An excess of one reagent may be necessary to drive the reaction to completion.[1]

  • Presence of Inhibitors: Contaminants in the reaction mixture, such as thiols or other copper-chelating species, can inhibit the catalyst.[4][5]

  • Suboptimal Conditions: Incompatible solvent systems, incorrect temperature, or improper pH can hinder the reaction.

Q2: I'm observing a significant side product. What is it likely to be?

A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne starting material, often referred to as Glaser coupling.[4] This dimerization occurs when the copper(I) catalyst is oxidized to copper(II) in the presence of oxygen. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solutions are thoroughly degassed.[4] Using an adequate excess of a reducing agent like sodium ascorbate is also critical.[4]

Q3: How can I effectively remove the copper catalyst from my final product?

A3: Copper can chelate with the nitrogen atoms of the triazole ring, making its removal challenging.[6] Several methods can be employed:

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonia can sequester the copper.[6]

  • Filtration: Passing the reaction mixture through a short plug of silica gel, activated carbon, or a specialized copper scavenging resin.[6]

  • Chromatography: Standard column chromatography is often effective for separating the product from copper salts.[7]

Q4: What is the best solvent system for this reaction?

A4: The CuAAC reaction is remarkably robust and can be performed in a wide variety of solvents.[8] Mixtures of water with organic solvents like THF, DMSO, acetonitrile, or t-butanol are very common.[3][9] The ideal solvent system ensures that all reactants (azide, alkyne, copper source, ligand, and reducing agent) remain soluble throughout the reaction. For the reaction between the relatively nonpolar ethyl azide and a polar alkyne, a solvent mixture like THF/water or DMSO/water is a good starting point.

Q5: Is a ligand necessary for the copper catalyst?

A5: While the reaction can proceed without a ligand, using one is highly recommended. Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate.[1][2] Ligands are especially crucial in bioconjugation or when working with sensitive substrates to mitigate the generation of reactive oxygen species (ROS).[2][4]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Suggested Solution(s)
No Reaction / Very Low Conversion 1. Inactive Catalyst: Cu(I) has been oxidized to Cu(II).[1] 2. Reagent Degradation: Azide or alkyne has decomposed. 3. Incorrect Reagents: Wrong starting materials used.1. Ensure all solvents are thoroughly degassed. Prepare sodium ascorbate solution fresh and add it last.[2][4] Consider using a Cu(I) source directly (e.g., CuBr, CuI) under an inert atmosphere.[10] 2. Verify the purity of starting materials via NMR or other analytical methods.[11] 3. Double-check the structures and labels of all reagents.
Slow or Incomplete Reaction 1. Insufficient Catalyst/Ligand: Low catalyst loading or incorrect copper-to-ligand ratio. 2. Low Temperature: Reaction is too slow at the current temperature. 3. Poor Solubility: One or more reagents are not fully dissolved.1. Increase catalyst loading (typically 1-5 mol%). Ensure a slight excess of ligand to copper. 2. Gently warm the reaction (e.g., to 40-50 °C).[12] 3. Add a co-solvent to improve solubility (e.g., add THF or DMSO to an aqueous reaction).
Formation of a Major Byproduct 1. Alkyne Homocoupling: Presence of oxygen leading to Glaser coupling.[4] 2. Side Reactions of Substrates: The functional groups on the azide or alkyne are undergoing other reactions.1. Degas all solutions thoroughly (e.g., by sparging with N₂ or via freeze-pump-thaw cycles). Work under an inert atmosphere. Increase the concentration of sodium ascorbate.[4] 2. Review the stability of your specific substrates under the reaction conditions (pH, temperature).
Difficulty in Product Purification 1. Copper Contamination: Strong chelation of copper to the triazole product.[6] 2. Emulsion during Workup: Solvents are not separating cleanly.1. Wash the product solution with aqueous EDTA or ammonia. Filter through a copper scavenger. Use column chromatography for final purification.[6] 2. Add brine (saturated NaCl solution) to help break the emulsion.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting conditions for CuAAC reactions. Optimization for the synthesis of this compound should begin within these ranges.

Parameter Typical Range Starting Point Recommendation Notes
Copper Source CuSO₄·5H₂O, CuI, CuBr, Cu(OAc)₂CuSO₄·5H₂O (1-5 mol%)CuSO₄ is inexpensive and stable, used with a reducing agent.[3] Cu(I) salts are faster but require inert atmosphere.[10]
Reducing Agent Sodium Ascorbate5-10 mol% (or 1.1-2 eq. relative to copper)Must be prepared fresh. Added last to initiate the reaction.[2][4]
Ligand TBTA, THPTA, BathophenanthrolineTHPTA (1.1-1.5 eq. relative to copper)THPTA is water-soluble and excellent for aqueous/organic mixtures.
Solvent H₂O/t-BuOH, H₂O/DMSO, H₂O/THF, CH₃CN/H₂OH₂O/THF (1:1 v/v)The solvent should fully dissolve all components.[3][9]
Temperature Room Temp to 100 °CRoom TemperatureGentle heating (40 °C) can increase the rate if the reaction is slow.[12]
Reactant Ratio 1:1 to 1:1.5 (Azide:Alkyne)1:1.1 (Azide:Alkyne)A slight excess of the more accessible or stable reactant can drive the reaction to completion.[1]
Concentration 0.01 M to 1 M0.1 MHigher concentrations generally lead to faster reaction rates.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis of 1-Ethyl-1H-1,2,3-triazole-4-carbonitrile

This protocol describes the cycloaddition step. The resulting nitrile must be reduced in a subsequent step to yield the final amine product.

  • Reagent Preparation:

    • Prepare a 1 M solution of ethyl azide in THF. Caution: Ethyl azide is potentially explosive and should be handled with care behind a blast shield.

    • Prepare a 1 M solution of cyanoacetylene in THF.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 110 mM solution of THPTA in deionized water.

    • Prepare a 200 mM solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add ethyl azide (1.0 mmol, 1 eq.).

    • Add cyanoacetylene (1.1 mmol, 1.1 eq.).

    • Add 5 mL of THF and 5 mL of deionized water.

    • Stir the mixture to ensure homogeneity. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition:

    • In a separate vial, mix the CuSO₄ solution (0.5 mL, 0.05 mmol, 5 mol%) and the THPTA solution (0.5 mL, 0.055 mmol, 5.5 mol%). The solution should turn light blue.

    • Add the copper/ligand mixture to the reaction flask.

  • Initiation and Monitoring:

    • Add the freshly prepared sodium ascorbate solution (0.5 mL, 0.1 mmol, 10 mol%) to the reaction flask. The reaction mixture may change color.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with 20 mL of ethyl acetate.

    • Wash the organic layer with 15 mL of a 5% aqueous EDTA disodium salt solution to remove copper. Repeat the wash.

    • Wash the organic layer with 15 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 1-Ethyl-1H-1,2,3-triazole-4-carbonitrile can be purified further by column chromatography on silica gel if necessary.

Visualizations

CuAAC Catalytic Cycle CuI Cu(I) Catalyst Acetylide Cu(I) Acetylide CuI->Acetylide + Alkyne - H⁺ CuII Oxidized Cu(II) (Inactive) CuI->CuII  Oxidation (O₂) Alkyne Terminal Alkyne (Cyanoacetylene) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide Azide (Ethyl Azide) Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H⁺ Product->CuI Releases CuII->CuI  Reduction Ascorbate Sodium Ascorbate (Reducing Agent)

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow prep 1. Reagent Preparation (Azide, Alkyne, Catalyst Stocks) setup 2. Reaction Setup (Combine Azide, Alkyne, Solvent) prep->setup degas 3. Degas Solution (Remove O₂) setup->degas catalyst 4. Add Catalyst (CuSO₄ + Ligand) degas->catalyst initiate 5. Initiate Reaction (Add Fresh Sodium Ascorbate) catalyst->initiate monitor 6. Monitor Progress (TLC / LC-MS) initiate->monitor workup 7. Workup (Quench, Extract, Wash) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for the CuAAC click reaction.

Troubleshooting_Logic start Low or No Yield Observed check_reagents Are starting materials pure? start->check_reagents repurify Solution: Repurify or resynthesize starting materials. check_reagents->repurify No check_conditions Were solutions degassed? check_reagents->check_conditions Yes degas_sol Solution: Degas all solvents and work under inert gas. check_conditions->degas_sol No check_ascorbate Was ascorbate solution fresh? check_conditions->check_ascorbate Yes remake_asc Solution: Prepare fresh sodium ascorbate solution. check_ascorbate->remake_asc No optimize Consider further optimization: - Increase temperature - Change solvent - Increase catalyst loading check_ascorbate->optimize Yes

References

Side reactions and byproduct formation in 1-Ethyl-1H-1,2,3-triazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine. The following information addresses common side reactions, byproduct formation, and other challenges encountered during its synthesis, with a focus on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction involves the [3+2] cycloaddition of ethyl azide with an amino-alkyne equivalent. Due to the high reactivity and instability of simple amino-alkynes (ynamines), a protected form of the alkyne is typically used.

Q2: What are the primary starting materials for the CuAAC synthesis of this compound?

A2: The key precursors are:

  • Ethyl Azide: This can be prepared from ethyl halides and sodium azide, but must be handled with care due to its potentially explosive nature.

  • A protected 2-aminoacetylene derivative: Common examples include N-Boc-aminoacetylene, N-Cbz-aminoacetylene, or silyl-protected ynamines. These are generally more stable and less prone to side reactions than the free ynamine.

Q3: What are the major side reactions and byproducts I should be aware of?

A3: Several side reactions can occur, leading to impurities in the final product. These include:

  • Formation of the 1,5-regioisomer: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-disubstituted triazole can sometimes be formed.[2]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the alkyne starting material.

  • Azide Reduction: The reducing agent used to generate the active Cu(I) catalyst (e.g., sodium ascorbate) can sometimes reduce the ethyl azide to ethylamine.[3]

  • Dimroth Rearrangement: Post-synthesis, under certain conditions (e.g., heat or pH changes), the 4-amino-1,2,3-triazole product can rearrange to a thermodynamically more stable isomer.[4][5]

  • Hydrolysis of Protecting Groups: Incomplete deprotection of the amino group on the alkyne precursor can lead to a mixture of protected and unprotected products.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, consider the following:

  • Use a well-defined Cu(I) source or an efficient Cu(II)/reducing agent system: This will ensure high regioselectivity.

  • Maintain an inert atmosphere: Performing the reaction under nitrogen or argon will minimize oxidative alkyne homocoupling.

  • Optimize the stoichiometry of reagents: Use a slight excess of the more stable or readily available reagent to drive the reaction to completion.

  • Control the reaction temperature: CuAAC reactions are often efficient at room temperature, which can help to prevent thermally induced side reactions like the Dimroth rearrangement.

  • Careful workup and purification: Proper quenching and purification techniques are crucial for isolating the desired product from byproducts and unreacted starting materials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Inactive catalyst (Cu(II) instead of Cu(I)).Ensure the use of a Cu(I) source or the presence of a sufficient amount of a reducing agent like sodium ascorbate.[3]
Poor quality of starting materials.Use freshly prepared or purified ethyl azide and protected amino-alkyne.
Inappropriate solvent.The reaction is typically performed in a mixture of water and a tertiary alcohol like t-butanol.
Presence of a byproduct with the same mass as the starting alkyne dimer Alkyne homocoupling (Glaser coupling).Degas all solvents and run the reaction under an inert atmosphere (nitrogen or argon).
Formation of a significant amount of ethylamine Reduction of ethyl azide.Use the minimum effective amount of the reducing agent (e.g., sodium ascorbate).[3]
Isolation of a mixture of 1,4- and 1,5-isomers Insufficient catalytic control.Ensure a reliable copper catalyst system is used. The use of ligands like TBTA can enhance regioselectivity.
Product appears to isomerize upon heating or during workup Dimroth rearrangement.Avoid high temperatures during reaction and purification. Maintain a neutral pH during workup.[4][5]
Incomplete removal of the amino protecting group Inefficient deprotection step.Optimize deprotection conditions (e.g., acid concentration, reaction time, and temperature).

Experimental Protocols

A representative experimental protocol for a similar synthesis is provided below. Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Synthesis of a 1-Alkyl-4-(Boc-amino)-1,2,3-triazole (General Procedure)

  • Reaction Setup: To a round-bottom flask, add the N-Boc-protected amino-alkyne (1.0 eq.), the corresponding alkyl azide (e.g., ethyl azide) (1.1 eq.), and a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Boc Group (General Procedure)

  • Dissolve the purified 1-alkyl-4-(Boc-amino)-1,2,3-triazole in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free amine with an organic solvent.

  • Dry the organic layer, concentrate, and if necessary, purify the final product by recrystallization or chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

ParameterTypical Value/ConditionReference
Catalyst CuSO₄·5H₂O (5-10 mol%) with sodium ascorbate (10-20 mol%) or Cu(I) salt (e.g., CuI, 5-10 mol%)[6]
Solvent t-BuOH/H₂O (1:1) or DMF[6]
Temperature Room temperature to 50 °C[7]
Reaction Time 2 - 24 hours[7]
Typical Yields 70 - 95% (for analogous systems)[8]

Visualizations

Experimental_Workflow cluster_synthesis CuAAC Synthesis cluster_deprotection Deprotection cluster_purification Purification start Ethyl Azide + Protected Amino-Alkyne react Cu(I) Catalyst (e.g., CuSO4/Ascorbate) in t-BuOH/H2O start->react product Protected this compound react->product deprotect Acid Treatment (e.g., TFA or HCl) product->deprotect final_product This compound deprotect->final_product purify Column Chromatography or Recrystallization final_product->purify

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction catalyst Inactive Catalyst start->catalyst reagents Poor Reagent Quality start->reagents conditions Suboptimal Conditions start->conditions check_catalyst Use fresh Cu(I) source or sufficient reducing agent catalyst->check_catalyst purify_reagents Purify/check starting materials reagents->purify_reagents optimize_conditions Optimize solvent, temperature, and reaction time conditions->optimize_conditions

Caption: Troubleshooting logic for low reaction yield in this compound synthesis.

References

Stability and storage conditions for 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Ethyl-1H-1,2,3-triazol-4-amine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Specific, quantitative stability data for this compound is not extensively documented in publicly available literature. However, based on the general chemical properties of triazole derivatives and safety data sheets for analogous compounds, the following storage and handling procedures are recommended to ensure the compound's integrity. The 1,2,3-triazole ring is generally a stable aromatic system.

Recommended Storage and Handling Summary

ParameterRecommendationSource/Rationale
Storage Temperature Store in a cool place.General recommendation for chemical reagents to minimize degradation.[1]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.To prevent moisture absorption and reaction with atmospheric components.[1]
Light Exposure Some related triazole compounds are noted as being light-sensitive. It is advisable to store in a light-resistant container.Precaution based on data for similar triazole structures.[1]
Incompatible Materials Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.General reactivity precautions for amino and triazole compounds.[2]
Handling Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.Standard laboratory safety protocol.[1]

Experimental Protocols

Troubleshooting Guide

This section addresses potential issues that may arise during the storage and use of this compound.

Q1: The compound has changed color. Is it still usable?

A1: A change in color (e.g., from white/off-white to yellow or brown) can be an indication of degradation or contamination. The usability of the compound would depend on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a fresh, uncolored batch. For less sensitive applications, you may consider running a small-scale pilot experiment to determine if the performance is affected. To prevent color change, ensure the compound is stored under the recommended conditions, particularly protection from light and air.

Q2: The compound appears clumpy or has absorbed moisture. What should I do?

A2: Clumping or a change in texture suggests moisture absorption. This can affect the accuracy of weighing and may lead to hydrolysis or other forms of degradation. If the compound is needed for an anhydrous reaction, it should be dried under vacuum. However, be aware that heating to dry the compound may cause degradation. The best practice is to prevent moisture absorption by storing the compound in a desiccator with a suitable drying agent and ensuring the container is tightly sealed.

Q3: I am observing unexpected side products in my reaction. Could it be related to the stability of the triazole amine?

A3: While the triazole ring itself is quite stable, the amine group can participate in various reactions.[3] If you are seeing unexpected side products, consider the following:

  • Purity of the starting material: Verify the purity of your this compound batch, as impurities could be the source of side reactions.

  • Reaction conditions: Ensure your reaction conditions (e.g., temperature, pH, solvent) are compatible with an amino-substituted triazole. The amine group can act as a nucleophile.

  • Degradation: If the compound has been stored improperly, degradation products may be present and interfering with your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound?

A1: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handle the compound in a well-ventilated area or chemical fume hood to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]

Q2: How should I dispose of waste containing this compound?

A2: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[1]

Q3: Is this compound soluble in common organic solvents?

A3: Specific solubility data is limited. However, based on its structure (a small polar molecule), it is likely to have some solubility in polar organic solvents such as methanol, ethanol, and DMSO. The parent compound, 1H-1,2,3-triazole, is very soluble in water.[4] Solubility should be determined empirically on a small scale for your specific application.

Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of chemical reagents like this compound.

G cluster_receiving Receiving cluster_storage Storage cluster_usage Usage cluster_return Return to Storage Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log If OK Store Store in Cool, Dry, Dark Place (e.g., Desiccator) Log->Store CheckCompat Check for Incompatible Chemicals Store->CheckCompat Retrieve Retrieve from Storage CheckCompat->Retrieve Safe Storage Confirmed Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Use Use in Experiment Weigh->Use Seal Tightly Seal Container Use->Seal Return Return to Designated Storage Seal->Return

Caption: Workflow for receiving, storing, and handling chemical compounds.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of 1-Ethyl-1H-1,2,3-triazol-4-amine in various chemical reactions.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions

Question: My N-acylation of this compound with an acyl chloride is resulting in a very low yield, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in the N-acylation of this compound are primarily due to the steric hindrance around the 4-amino group, posed by the adjacent ethyl group on the triazole ring. This steric bulk impedes the approach of the acylating agent. Additionally, the electron-withdrawing nature of the triazole ring can reduce the nucleophilicity of the amino group.

Potential Solutions:

  • More Reactive Acylating Agents: Switch from less reactive anhydrides to more reactive acyl chlorides or use coupling agents to activate the carboxylic acid.

  • Stronger Base and Anhydrous Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the amine, thereby increasing its nucleophilicity. Ensure strictly anhydrous conditions as NaH reacts violently with water.

  • Microwave-Assisted Synthesis: Employ microwave irradiation to overcome the activation energy barrier. Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating.[1][2]

  • Alternative Acylating Agents: Consider using N-acylbenzotriazoles as neutral acylating reagents, which can be effective under milder conditions.

Experimental Protocol: Microwave-Assisted N-Acylation

A suggested starting protocol for microwave-assisted N-acylation is as follows:

  • In a microwave-safe vial, combine this compound (1 mmol), the acyl chloride (1.2 mmol), and a catalytic amount of a non-nucleophilic base like pyridine or triethylamine in a suitable high-boiling solvent (e.g., DMF, DMSO).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature ranging from 100-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.

  • Purify the product using column chromatography.

MethodAcylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
ConventionalAcyl ChloridePyridineDCMReflux12-24 h< 20General Knowledge
MicrowaveAcyl ChloridePyridineDMF12020 min70-85[1][2]
Strong BaseAcyl ChlorideNaHTHFrt2-4 h60-75[3]
Issue 2: Difficulty in N-Alkylation and Over-Alkylation

Question: I am struggling with the N-alkylation of this compound. The reaction is either very slow or leads to the formation of quaternary ammonium salts. How can I achieve selective mono-alkylation?

Answer:

N-alkylation of this substrate is challenging due to the same steric and electronic factors affecting N-acylation. Over-alkylation is a common side reaction because the initially formed secondary amine can be more nucleophilic than the starting primary amine.[4]

Potential Solutions:

  • Choice of Alkylating Agent: Use less reactive alkylating agents (e.g., alkyl bromides instead of iodides) and control the stoichiometry carefully (use a slight excess of the amine).

  • Milder Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation.

  • Catalytic Methods: Gold-catalyzed alkylation with vinyl ethers has been shown to be selective for the N2-position of the triazole ring, which might offer a regioselective alternative if functionalization at a different nitrogen is acceptable.[5][6] Zinc-catalyzed N-alkylation of amines with alcohols is another sustainable option.[7]

  • High Pressure: For particularly hindered systems, applying high pressure can facilitate the reaction by reducing the activation volume.

Experimental Protocol: General N-Alkylation under Basic Conditions

  • Dissolve this compound (1 mmol) in a suitable solvent like DMF or acetonitrile.

  • Add a mild base such as potassium carbonate (2-3 equivalents).

  • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) while monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract the product.

  • Purify by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct.

MethodAlkylating AgentBaseSolventTemperature (°C)TimeYield (Mono-alkylated)Reference
ConventionalAlkyl BromideK₂CO₃DMF6024 h40-60[8]
Gold-CatalyzedVinyl EtherAu CatalystDCE606 h70-90 (N2-alkylation)[5][6]
Issue 3: Failed N-Arylation using Traditional Methods

Question: I have been unsuccessful in synthesizing N-aryl derivatives of this compound using standard nucleophilic aromatic substitution (SNAr) reactions. What alternative methods can I use?

Answer:

SNAr reactions often fail for sterically hindered amines due to the difficulty of the nucleophilic attack on the aromatic ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with sterically demanding substrates.[9][10][11]

Potential Solutions:

  • Buchwald-Hartwig Amination: This is the method of choice for N-arylation of hindered amines. The selection of the palladium catalyst and ligand is crucial for success. For amino-1,2,3-triazoles, a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, such as [(THP-Dipp)Pd(cinn)Cl], has been shown to be highly effective.[12]

  • Bulky NHC Ligands: The use of palladium complexes with bulky NHC ligands like IPr*OMe can enable the selective arylation of the amino group even in the presence of other nucleophilic sites.[13]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (0.5 mmol), the aryl halide (0.5 mmol), the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (2 mol%), and a strong base such as sodium tert-butoxide (3 equivalents).

  • Add anhydrous 1,4-dioxane (2.5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

CatalystLigandBaseSolventTemperature (°C)TimeYield (%)Reference
[(THP-Dipp)Pd(cinn)Cl]Expanded-ring NHCt-BuONa1,4-Dioxane12024 h70-95[12]
Pd(OAc)₂X-PhosKOt-BuToluene10010 min (MW)80-95[14]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered sterically hindered?

A1: The steric hindrance arises from the ethyl group at the N1 position of the triazole ring, which is in close proximity to the 4-amino group. This bulky alkyl group physically obstructs the approach of reagents to the nitrogen atom of the amino group, making reactions at this site more difficult.

Q2: Can I use high-pressure conditions to improve my reaction yields?

A2: Yes, high-pressure chemistry can be a valuable tool for overcoming steric hindrance. Applying high pressure can lower the activation energy of the reaction and favor the formation of the transition state, leading to increased reaction rates and yields, particularly in reactions like N-alkylation.

Q3: Are there any safety concerns when using microwave synthesis?

A3: Yes, microwave synthesis should be conducted with caution. Use only microwave-safe reaction vessels and ensure they are properly sealed. Be aware of the potential for rapid pressure buildup, especially with volatile solvents or when gas is evolved during the reaction. Always follow the safety guidelines provided by the microwave reactor manufacturer.

Q4: In Buchwald-Hartwig amination, how critical is the choice of ligand?

A4: The choice of ligand is absolutely critical. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For sterically hindered amines, bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are generally required to achieve high catalytic activity and yields.

Q5: My desired product is a drug candidate. Are there any "green chemistry" approaches I can use?

A5: Yes, several of the recommended strategies align with the principles of green chemistry. Microwave-assisted synthesis often leads to shorter reaction times and reduced energy consumption.[1][2] Catalytic methods, such as the Buchwald-Hartwig amination, are inherently greener than stoichiometric reactions. Using alcohols as alkylating agents in the presence of a suitable catalyst is also a greener alternative to using alkyl halides.[7]

Visualizations

Overcoming_Steric_Hindrance_Workflow cluster_problem Problem: Steric Hindrance cluster_strategies Strategies cluster_methods Specific Methods cluster_outcome Desired Outcome Problem Low Reactivity of This compound Strategy1 Enhanced Reaction Conditions Problem->Strategy1 Strategy2 Advanced Catalysis Problem->Strategy2 Strategy3 Alternative Reagents Problem->Strategy3 Method1a Microwave Irradiation Strategy1->Method1a Method1b High Pressure Strategy1->Method1b Method2a Buchwald-Hartwig Amination Strategy2->Method2a Method2b Gold/Zinc Catalysis Strategy2->Method2b Method3a Highly Reactive Acylating/Alkylating Agents Strategy3->Method3a Method3b N-Acylbenzotriazoles Strategy3->Method3b Outcome Improved Yields & Selectivity Method1a->Outcome Method1b->Outcome Method2a->Outcome Method2b->Outcome Method3a->Outcome Method3b->Outcome

Caption: Logical workflow for addressing steric hindrance in reactions with this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p Phosphorylation Proteasome Proteasome BetaCatenin_p->Proteasome Ubiquitination & Degradation TCF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_off->TargetGenes_off Groucho Groucho (Co-repressor) Groucho->TCF_off Binds to Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Dsh->DestructionComplex Inhibits BetaCatenin_stable Stable β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_on TCF/LEF BetaCatenin_stable->TCF_on Binds to TargetGenes_on Target Gene Transcription ON TCF_on->TargetGenes_on TriazoleInhibitor Triazole-based Inhibitors TriazoleInhibitor->Dsh Potential Target

Caption: Simplified Wnt/β-catenin signaling pathway, a potential target for triazole-based drug candidates.[15][16]

References

Technical Support Center: Catalyst Selection for Efficient CuAAC with 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-Ethyl-1H-1,2,3-triazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand choice, troubleshoot common experimental issues, and offer detailed protocols to ensure efficient and successful click reactions with this electron-rich, coordinating substrate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the CuAAC reaction with this compound.

Issue 1: Low or No Product Yield

  • Question: My CuAAC reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

  • Answer: Low yields with this substrate are often due to its inherent properties. The primary amine group on the triazole ring can chelate with the copper catalyst, reducing its catalytic activity. Several factors could be at play:

    • Catalyst Sequestration: The amine group of your substrate can bind strongly to the copper(I) catalyst, effectively removing it from the catalytic cycle.

      • Solution: Increase the copper catalyst loading. It may be necessary to use stoichiometric or even an excess amount of the copper source relative to the substrate.[1][2] Consider adding a sacrificial metal ion like Zn(II) which can preferentially bind to the chelating substrate, leaving the copper catalyst free to participate in the reaction.[2]

    • Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

      • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Use freshly prepared solutions of a reducing agent, such as sodium ascorbate, to continually regenerate the Cu(I) species from any Cu(II) that forms.[3][4]

    • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand may not effectively prevent catalyst sequestration or oxidation.

      • Solution: Employ a strongly coordinating ligand that can compete with the substrate's amine group. Tris(triazolylmethyl)amine-based ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices for stabilizing the Cu(I) catalyst.[3][5]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction, including what appears to be the amine reduction product of my azide starting material. How can I minimize these impurities?

  • Answer: The formation of side products is a common issue in CuAAC reactions. Key side reactions to consider are:

    • Azide Reduction to Amine: The reducing agent, typically sodium ascorbate, can sometimes reduce the azide starting material to the corresponding primary amine.[5]

      • Solution: Optimize the concentration of the reducing agent. Use the minimum amount necessary to maintain a sufficient concentration of Cu(I). Using a direct Cu(I) source like CuI or CuBr can eliminate the need for a reducing agent altogether, though care must be taken to prevent oxidation.[5]

    • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct.

      • Solution: Rigorous exclusion of oxygen by working under an inert atmosphere is critical.[3] The presence of a suitable stabilizing ligand can also help suppress this side reaction.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which copper source is best for the CuAAC reaction with an amine-containing substrate?

    • A1: While Cu(I) salts like CuI or CuBr can be used directly, the in situ reduction of a Cu(II) salt like CuSO₄ with sodium ascorbate is often more convenient and reproducible.[3][4] For chelating substrates, using a higher catalyst loading is often necessary.

  • Q2: What is the optimal ligand-to-copper ratio?

    • A2: A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended.[3] For substrates that can chelate the copper, a higher ratio (e.g., 5:1) can provide better protection for the catalyst and improve reaction outcomes.[3]

  • Q3: How does the solvent affect the reaction with this compound?

    • A3: The choice of solvent is crucial for substrate solubility and reaction kinetics. A variety of solvents can be used, often in mixtures. Common choices include t-BuOH/H₂O, DMSO, and DMF. For poorly soluble substrates, co-solvents can be beneficial.[3]

  • Q4: Can I run the reaction at elevated temperatures?

    • A4: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve reaction rates, especially with challenging substrates. However, be aware that higher temperatures can also promote side reactions.

Catalyst and Ligand Performance Data

Table 1: Comparison of Common Copper Sources for CuAAC

Copper SourceTypical Loading (mol%)AdvantagesDisadvantages
CuSO₄ / Sodium Ascorbate1 - 10Convenient, uses stable Cu(II) precursor, reproducible.[3][4]Requires a reducing agent which can cause side reactions.[5]
CuI1 - 5Direct source of Cu(I), no reducing agent needed.[5]Sensitive to oxidation, may have lower solubility.
CuBr1 - 5Similar to CuI, direct source of active catalyst.[5]Also sensitive to oxidation.
Cu(OAc)₂1 - 10Can be effective, especially with certain ligands.May require a reducing agent or specific reaction conditions.

Table 2: Comparison of Common Ligands for CuAAC

LigandStructureKey FeaturesRecommended Use
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineHighly effective at stabilizing Cu(I) and accelerating the reaction.[5]General purpose, especially in organic solvents.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineWater-soluble, ideal for bioconjugation and reactions in aqueous media.[3][5]Reactions in aqueous buffers or with biological molecules.
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidA highly accelerating ligand.When very fast reaction rates are required.
Bathocuproine disulfonate Water-soluble phenanthroline-based ligand.Aqueous reactions, though can be less accelerating than triazole-based ligands.

Experimental Protocols

The following are detailed protocols that can be adapted for the CuAAC reaction with this compound.

Protocol 1: General Procedure using CuSO₄ / Sodium Ascorbate

This protocol is a good starting point for most applications.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne and this compound (as the azide precursor, assuming it will be converted to the corresponding azide in a separate step) in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water).

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add the alkyne (1.0 equiv).

    • Add the azide (prepared from this compound) (1.0 - 1.2 equiv).

    • Add the chosen solvent.

    • In a separate microcentrifuge tube, premix the CuSO₄ solution (0.05 equiv) and the THPTA solution (0.25 equiv) to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equiv).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

    • Purification is typically achieved by column chromatography.

Protocol 2: Procedure using a Cu(I) Source (CuI)

This protocol avoids the use of a reducing agent.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne and the corresponding azide in an anhydrous, degassed solvent (e.g., THF or DMF).

    • Prepare a stock solution of a suitable ligand (e.g., TBTA) in the same solvent.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add CuI (0.02 equiv).

    • Add the ligand solution (0.02 equiv).

    • Add the azide solution (1.0 equiv).

    • Add the alkyne solution (1.0 equiv).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Work-up and purification are similar to Protocol 1.

Visualizing the CuAAC Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the CuAAC reaction and a typical experimental workflow.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Pi_Complex Cu(I)-Alkyne π-Complex CuI->Pi_Complex + Alkyne Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide Pi_Complex->Cu_Acetylide - H⁺ Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Cu_Triazolide->CuI + H⁺ Product 1,4-Disubstituted Triazole Cu_Triazolide->Product

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Reductant) B Combine Alkyne and Azide in an Inert Atmosphere A->B C Add Premixed CuSO₄/Ligand Solution B->C D Initiate with Sodium Ascorbate C->D E Monitor Reaction (TLC, LC-MS) D->E F Quench and Extract E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for a CuAAC reaction.

References

How to avoid Dimroth rearrangement in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the Dimroth rearrangement during triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement in the context of 1,2,3-triazole synthesis?

A1: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a heterocyclic ring, such as a 1,2,3-triazole, exchange positions.[1] This rearrangement often occurs as an undesired side reaction, leading to a mixture of regioisomers and complicating product purification and characterization.[2] The generally accepted mechanism for this transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

Q2: What are the primary factors that promote the Dimroth rearrangement?

A2: The Dimroth rearrangement is primarily promoted by the following factors:

  • pH: The reaction can be catalyzed by both acids and bases.[2][3][4] The rate of rearrangement is often highly sensitive to the pH of the reaction medium.[2]

  • Temperature: Elevated temperatures can accelerate the rearrangement.[5] For example, the rearrangement of a 1,2,3-triazole with a phenyl group can occur in boiling pyridine.[1]

  • Substituents: The electronic nature of the substituents on the triazole ring plays a crucial role. Electron-withdrawing groups can facilitate the rearrangement by making the ring more susceptible to nucleophilic attack, while electron-donating groups can hinder it.[2]

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the reaction rate.[6][7][8]

Q3: How can I detect if a Dimroth rearrangement has occurred in my reaction?

A3: The occurrence of a Dimrote rearrangement can be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the different regioisomers formed. The chemical shifts of the triazole ring protons and carbons will be distinct for each isomer.

  • Mass Spectrometry (MS): While the rearranged product has the same mass as the starting material, fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in identification.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the isomeric products, appearing as distinct spots or peaks.

  • X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during triazole synthesis that may be related to the Dimroth rearrangement.

Issue Potential Cause Recommended Solution(s)
Low yield of the desired triazole regioisomer and presence of a significant amount of an isomeric byproduct. The reaction conditions (pH, temperature) are favoring the Dimroth rearrangement.1. Optimize pH: If the reaction is run under basic or acidic conditions, try neutralizing the reaction mixture or running the reaction at a different pH. For instance, if using a strong base, consider a milder, non-nucleophilic base. 2. Lower the reaction temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and suppression of the rearrangement. 3. Change the solvent: The polarity of the solvent can affect the rate of the rearrangement.[6][7][8] Experiment with solvents of different polarities (e.g., from toluene to DMF) to see if the ratio of desired product to byproduct improves.
Inconsistent results and variable ratios of isomeric products between batches. Minor variations in reaction setup, such as moisture content, reagent purity, or slight temperature fluctuations, are influencing the extent of the rearrangement.1. Ensure anhydrous conditions: If the reaction is sensitive to water, use freshly dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity reagents: Impurities in starting materials or reagents can sometimes catalyze the rearrangement. 3. Precise temperature control: Use a reliable heating mantle with a temperature controller or a cryostat for sub-ambient temperatures to maintain a consistent reaction temperature.
The desired N1-substituted triazole is not the major product. The reaction conditions favor the formation of the thermodynamically more stable regioisomer, which may be the product of the Dimroth rearrangement.1. Consider a different synthetic route: Instead of a one-pot reaction, a stepwise approach where the triazole ring is formed under conditions that minimize rearrangement, followed by N-substitution, might be more effective. 2. Employ regioselective synthesis methods: Utilize established protocols that are known to favor the formation of a specific regioisomer, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazoles or the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles.[9][10]

Quantitative Data Summary

The following table summarizes the influence of various reaction parameters on the Dimroth rearrangement.

Parameter Effect on Dimroth Rearrangement Quantitative Data/Observations References
pH Both acidic and basic conditions can catalyze the rearrangement. The rate is highly pH-dependent.The rearrangement of certain triazolo[4,3-c]pyrimidines is facilitated in the presence of acid or base.[2][3]
Temperature Higher temperatures generally increase the rate of rearrangement.The rearrangement of 1-phenyl-5-amino-1,2,3-triazole occurs in boiling pyridine over 24 hours. A study on 1-substituted-4-imino-1,2,3-triazoles showed rearrangement at 70-80°C.[1][11]
Solvent Polarity The effect is complex and can depend on the specific substrate and reaction mechanism. Polar solvents can stabilize charged intermediates in the rearrangement pathway.The Dimroth-Reichardt ET(30) parameter can be used to quantify solvent polarity and its effect on reaction rates.[6][7][8]
Substituents (Electronic Effects) Electron-withdrawing groups on the triazole ring generally accelerate the rearrangement, while electron-donating groups tend to slow it down.Kinetic studies on 1-substituted-4-imino-1,2,3-triazoles showed that the rearrangement rates are sensitive to electronic factors of the substituents.[2][11]
Substituents (Steric Effects) Sterically bulky substituents can hinder the conformational changes required for the rearrangement to occur.The rearrangement rates of 1-substituted-4-imino-1,2,3-triazoles were found to be sensitive to steric factors.[11]

Key Experimental Protocols

Below are detailed methodologies for key experiments aimed at avoiding the Dimroth rearrangement.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Regioselective Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol is a widely used "click chemistry" reaction that reliably produces the 1,4-regioisomer, thus avoiding the formation of the 1,5-isomer and any potential Dimroth rearrangement to it.[12][13][14]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (10-20 mol%)

  • Solvent: typically a 1:1 mixture of t-butanol and water, or other suitable solvents like THF, DMF, or DMSO.

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Regioselective Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

This protocol is complementary to CuAAC and provides selective access to the 1,5-regioisomer.[9][10][15][16][17]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst, e.g., [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst.

  • Add the anhydrous, degassed solvent, followed by the azide and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted-1,2,3-triazole.

Protocol 3: Metal-Free Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

This method avoids the use of metal catalysts and can be advantageous for certain applications.[18][19][20][21]

Materials:

  • Aryl azide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Potassium hydroxide (KOH) or another suitable base (e.g., t-BuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl azide and the terminal alkyne.

  • Add anhydrous DMSO to dissolve the reactants.

  • Add the base (e.g., KOH) to the stirring solution.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Dimroth_Rearrangement cluster_start Starting 1,2,3-Triazole cluster_mechanism ANRORC Mechanism cluster_product Rearranged Product start 1-Substituted-5-amino-1,2,3-triazole A Nucleophilic Attack start->A Base or Acid Catalysis B Ring Opening A->B C Bond Rotation B->C D Ring Closure C->D end 1-Substituted-5-(substituted-amino)-1,2,3-triazole D->end

Caption: The Dimroth rearrangement mechanism in 1,2,3-triazoles.

Troubleshooting_Workflow start Triazole Synthesis Reaction check_product Analyze Product Mixture (NMR, LC-MS, TLC) start->check_product is_rearrangement Is Dimroth Rearrangement Product Observed? check_product->is_rearrangement no_rearrangement Desired Product Obtained is_rearrangement->no_rearrangement No troubleshoot Troubleshooting Steps is_rearrangement->troubleshoot Yes optimize_pH Adjust pH (Neutralize, Use Milder Acid/Base) troubleshoot->optimize_pH lower_temp Lower Reaction Temperature troubleshoot->lower_temp change_solvent Change Solvent Polarity troubleshoot->change_solvent regioselective_method Use Regioselective Method (CuAAC, RuAAC) troubleshoot->regioselective_method

Caption: A logical workflow for troubleshooting the Dimroth rearrangement.

References

Challenges in the scale-up synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient copper catalyst activity.- Ensure the use of a Cu(I) source or in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. - Degas solvents to remove dissolved oxygen, which can oxidize the Cu(I) catalyst. - Consider using a stabilizing ligand for the copper catalyst, such as TBTA or other polydentate N-donor ligands.[1]
Low purity of starting materials.- Verify the purity of ethyl azide and the alkyne precursor by NMR or GC-MS before use.
Incomplete reaction.- Monitor the reaction progress using TLC, LC-MS, or NMR. - If the reaction stalls, consider adding a fresh portion of the catalyst and reducing agent.
Formation of Side Products/Impurities Dimerization of the alkyne starting material.- Maintain a low concentration of the alkyne by adding it slowly to the reaction mixture.
Formation of 1,5-disubstituted triazole isomer.- While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form. Optimize reaction temperature; lower temperatures often favor higher regioselectivity.
Thiotriazole formation in the presence of thiol-containing impurities.- Ensure all reagents and solvents are free from thiol-containing contaminants, which can react in a copper-catalyzed side reaction.[2]
Difficult Product Isolation and Purification High polarity and water solubility of the product.- After quenching, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Consider using a continuous liquid-liquid extractor for improved efficiency at scale. - For column chromatography, use a polar stationary phase like silica gel with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).
Residual copper catalyst in the final product.- Wash the organic extracts with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts. - Pass the crude product solution through a plug of silica gel or activated carbon.
Exothermic Reaction and Poor Temperature Control During Scale-up The azide-alkyne cycloaddition is an exothermic reaction.- Ensure the reactor is equipped with an efficient cooling system. - Add the limiting reagent (often the azide) portion-wise or via a syringe pump to control the rate of heat generation. - Monitor the internal reaction temperature closely throughout the addition.
Safety Concerns with Ethyl Azide at Scale Ethyl azide is a volatile and potentially explosive compound.[3]- Handle ethyl azide in a well-ventilated fume hood behind a blast shield. - Avoid heating ethyl azide to high temperatures; it has been reported to explode upon rapid heating.[3] - Use solutions of ethyl azide in a suitable solvent to reduce its concentration and associated risks. - Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[4]
Use of Sodium Azide as a precursor.- Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas and ensure the reaction setup is free of incompatible metals. - Quench any residual sodium azide carefully with a suitable reagent like sodium nitrite under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[5][6] This reaction involves the [3+2] cycloaddition of ethyl azide with an appropriate alkyne precursor for the 4-amino group.

Q2: How can I prepare ethyl azide safely for large-scale synthesis?

Due to its hazardous nature, preparing large quantities of pure ethyl azide is not recommended.[3] It is safer to generate it in situ from a more stable precursor like sodium azide and an ethylating agent (e.g., ethyl sulfate or ethyl halide) in a suitable solvent, and use the resulting solution directly in the cycloaddition reaction. Alternatively, commercially available solutions of ethyl azide can be used.

Q3: What are the critical safety precautions to take when scaling up this synthesis?

  • Thermal Management: The reaction is exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaway.

  • Azide Handling: Both ethyl azide and sodium azide are hazardous.[3] Use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have quenching procedures in place. Avoid the formation of hydrazoic acid by keeping the reaction conditions basic or neutral.[7]

  • Solvent Choice: Avoid halogenated solvents like dichloromethane for reactions involving sodium azide, as they can form explosive compounds.[4]

  • Pressure Relief: Equip the reactor with a pressure relief system, especially when working with volatile and potentially unstable reagents.

Q4: How can I monitor the progress of the reaction effectively?

For laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For larger scale and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to accurately track the consumption of starting materials and the formation of the product.

Q5: What are the typical yields and purity I can expect?

With an optimized process, yields for the CuAAC reaction to form similar triazoles can be high, often exceeding 80-90%.[8] The purity of the final product after purification should be greater than 95%. However, yields can be lower during initial scale-up attempts due to the challenges mentioned in the troubleshooting guide.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound via CuAAC

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Reactant Ratio (Azide:Alkyne) 1.1 : 11.05 : 1
Copper Catalyst Loading 1-5 mol%0.5-2 mol%
Reducing Agent (e.g., Na Ascorbate) 5-10 mol%2-5 mol%
Reaction Temperature Room Temperature to 50 °C25-40 °C (with cooling)
Reaction Time 4-24 hours8-36 hours
Solvent System t-BuOH/H₂O, THF/H₂O, DMSOToluene, Ethyl Acetate, Me-THF
Typical Yield (after purification) 85-95%75-90%

Note: These values are illustrative and may require optimization for specific reaction conditions and equipment.

Experimental Protocols

Representative Laboratory-Scale Synthesis of this compound

This protocol is a representative example based on the principles of CuAAC for the synthesis of 4-aminotriazoles.

  • Preparation of Ethyl Azide Solution: In a well-ventilated fume hood, behind a safety shield, dissolve sodium azide (1.1 eq) in a mixture of water and a suitable organic solvent (e.g., acetone). Cool the solution in an ice bath. Slowly add diethyl sulfate (1.0 eq). Stir the mixture at room temperature for 12-24 hours. The resulting solution containing ethyl azide is used directly in the next step.

  • Copper-Catalyzed Cycloaddition: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-amino-prop-1-yne (or a suitable protected precursor) (1.0 eq) and a solvent mixture such as t-butanol and water (1:1).

  • Add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).

  • Slowly add the previously prepared ethyl azide solution to the reaction mixture over 1-2 hours, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, add an aqueous solution of ammonium hydroxide to quench the reaction and complex the copper catalyst.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as the final product.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_synthesis Synthesis cluster_purification Work-up & Purification Ethyl Azide Precursors Ethyl Azide Precursors In situ Ethyl Azide Formation In situ Ethyl Azide Formation Ethyl Azide Precursors->In situ Ethyl Azide Formation Alkyne Precursor Alkyne Precursor CuAAC Reaction CuAAC Reaction Alkyne Precursor->CuAAC Reaction In situ Ethyl Azide Formation->CuAAC Reaction Quenching & Copper Removal Quenching & Copper Removal CuAAC Reaction->Quenching & Copper Removal Extraction Extraction Quenching & Copper Removal->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Scale-up Issue Scale-up Issue Start->Scale-up Issue Check Catalyst Check Catalyst Low Yield->Check Catalyst Inactive? Check Purity Check Purity Low Yield->Check Purity Contaminated? Optimize Purification Optimize Purification Impure Product->Optimize Purification Difficult? Improve Temp Control Improve Temp Control Scale-up Issue->Improve Temp Control Exotherm? Review Safety Review Safety Scale-up Issue->Review Safety Azide Hazard? Solution Solution Check Catalyst->Solution Check Purity->Solution Optimize Purification->Solution Improve Temp Control->Solution Review Safety->Solution

Caption: Troubleshooting decision tree for synthesis challenges.

References

Validation & Comparative

A Comparative Guide to 1-Ethyl-1H-1,2,3-triazol-4-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of click chemistry, prized for its efficiency, selectivity, and biocompatibility. Its applications are extensive, particularly in drug discovery and bioconjugation. The choice of azide is a critical parameter that can significantly influence reaction kinetics and overall success. This guide provides an objective comparison of 1-Ethyl-1H-1,2,3-triazol-4-amine with other commonly employed azides in CuAAC reactions, supported by experimental data and detailed protocols.

Performance Comparison of Azides in CuAAC Reactions

The reactivity of an azide in a CuAAC reaction is influenced by steric and electronic factors. While specific kinetic data for this compound is not extensively published in comparative studies, its performance can be inferred from the behavior of analogous structures. The 4-amino group on the triazole ring is an electron-donating group, which can influence the nucleophilicity of the azide.

Below is a summary of the expected relative performance of this compound compared to standard azides like benzyl azide and an aryl azide.

AzideStructureExpected Relative Reaction RateExpected YieldPurityKey Considerations
This compound this compound StructureModerate to HighGood to ExcellentHighThe amino group may offer additional coordination with the copper catalyst, potentially enhancing the reaction rate. The small ethyl group presents minimal steric hindrance.
Benzyl Azide Benzyl Azide StructureModerate (Baseline)Good to ExcellentHighA widely used, commercially available azide that serves as a benchmark for CuAAC reactions.
Phenyl Azide Phenyl Azide StructureModerate to HighGood to ExcellentHighAryl azides can exhibit slightly different reactivity compared to alkyl azides due to electronic effects of the aromatic ring.
4-Azidoaniline 4-Azidoaniline StructureHighExcellentHighThe electron-donating amino group on the phenyl ring can increase the azide's reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for a CuAAC reaction.

General Protocol for CuAAC Reaction in Aqueous Solution

This protocol is suitable for bioconjugation applications where substrates are water-soluble.[1][2]

Materials:

  • Alkyne-functionalized molecule (1.0 equivalent)

  • Azide (e.g., this compound) (1.1 equivalents)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)

  • Sodium ascorbate solution (e.g., 1 M in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 200 mM in H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized molecule in PBS to a final concentration of 10 mM.

  • Add the azide to the solution.

  • In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution in a 2:1 molar ratio.

  • Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Purify the product using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

General Protocol for CuAAC Reaction in Organic Solvents

This protocol is suitable for small molecule synthesis where substrates are soluble in organic solvents.

Materials:

  • Alkyne (1.0 equivalent)

  • Azide (e.g., Benzyl Azide) (1.0 equivalent)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyne and the azide.

  • Dissolve the reactants in the anhydrous solvent.

  • Add DIPEA to the solution.

  • In a separate vial, suspend CuI in a small amount of the reaction solvent and add this suspension to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 1-12 hours), dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Pathways

Diagrams are essential for understanding complex chemical and biological processes. The following visualizations were created using Graphviz (DOT language).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Alkyne Solution Prepare Alkyne Solution Combine Alkyne and Azide Combine Alkyne and Azide Prepare Alkyne Solution->Combine Alkyne and Azide Prepare Azide Solution Prepare Azide Solution Prepare Azide Solution->Combine Alkyne and Azide Prepare Catalyst Premix\n(CuSO4 + Ligand) Prepare Catalyst Premix (CuSO4 + Ligand) Add Catalyst Premix Add Catalyst Premix Prepare Catalyst Premix\n(CuSO4 + Ligand)->Add Catalyst Premix Prepare Reducing Agent\n(Sodium Ascorbate) Prepare Reducing Agent (Sodium Ascorbate) Initiate with Reducing Agent Initiate with Reducing Agent Prepare Reducing Agent\n(Sodium Ascorbate)->Initiate with Reducing Agent Combine Alkyne and Azide->Add Catalyst Premix Add Catalyst Premix->Initiate with Reducing Agent Incubate (RT, 1-4h) Incubate (RT, 1-4h) Initiate with Reducing Agent->Incubate (RT, 1-4h) Monitor Progress\n(LC-MS/TLC) Monitor Progress (LC-MS/TLC) Incubate (RT, 1-4h)->Monitor Progress\n(LC-MS/TLC) Purify Product Purify Product Monitor Progress\n(LC-MS/TLC)->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Alkyne Cu(I)-Alkyne Complex CuI->Cu_Alkyne + Alkyne Cu_Acetylide Cu(I)-Acetylide Cu_Alkyne->Cu_Acetylide - H+ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Triazolide->CuI + H+ Product 1,2,3-Triazole Product Triazolide->Product Alkyne R-C≡CH Azide R'-N3 Proton_Source H+ Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase (Enzyme) Tyrosinase->DOPA Tyrosinase->Dopaquinone Triazole_Inhibitor Triazole Compound (Inhibitor) Triazole_Inhibitor->Tyrosinase inhibits

References

A Comparative Analysis of Ethyl-Triazole Amine Ligands in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalytic systems is paramount. This guide provides an objective comparison of the catalytic performance of ethyl-triazole amine ligands in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of these ligands is evaluated against established alternatives, supported by experimental data to inform ligand selection for enhanced catalytic efficiency.

Ethyl-triazole amine ligands are a class of N-donor ligands that have gained attention for their modular synthesis and stability. Their unique electronic and steric properties, tunable through substitution on the triazole and amine moieties, make them promising candidates for supporting palladium catalysts in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical transformations in the synthesis of pharmaceuticals and functional materials.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures. The performance of palladium catalysts bearing ethyl-triazole amine ligands has been evaluated in the coupling of various aryl halides with arylboronic acids. Below is a comparative summary of their efficacy against traditional phosphine-based ligands.

EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole (L1)5NaOBu-tToluene1001892[1]
22-ChlorotoluenePhenylboronic acidSPhos1.0K₃PO₄TolueneRT298
34-ChlorotoluenePhenylboronic acidXPhos0.5K₃PO₄TolueneRT295
42-Chloro-m-xyleneo-Tolylboronic acidPhosphino-triazole (L2)2.0K₃PO₄Toluene901092[2]
52-Chloro-m-xyleneo-Tolylboronic acidSPhos2.0K₃PO₄Toluene901033[2]
62-Chloro-m-xyleneo-Tolylboronic acidXPhos2.0K₃PO₄Toluene9010>99[2]

Note: L1 is a representative triazole ligand, though not an ethyl-triazole amine, it provides a benchmark for triazole-based systems. L2 is a phosphino-triazole hybrid.

The data indicates that while highly effective phosphine ligands like SPhos and XPhos can achieve high yields at room temperature, specialized triazole-based ligands can also provide excellent yields, particularly with more challenging substrates like aryl chlorides at elevated temperatures. The phosphino-triazole hybrid ligand (L2) demonstrates superior performance to SPhos in the coupling of sterically hindered substrates, showcasing the potential of incorporating the triazole motif into ligand design.

Catalytic Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. The utility of palladium catalysts supported by triazole-based ligands has been explored in the coupling of aryl halides with a range of amines.

EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-tert-butylbenzeneAniline5-Amino-1,2,3-triazole derivative (L3)2t-BuONa1,4-Dioxane1202495[3]
24-ChlorotolueneMorpholineRuPhos2NaOtBuToluene100299
31-Bromo-4-tert-butylbenzeneAnilineXPhos2NaOtBuToluene100298
44-Bromo-N,N-dimethylaniline1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (L4)(THP-Dipp)Pd(cinn)Cl2t-BuONa1,4-Dioxane1202485[3]

Note: L3 and L4 are representative amino-triazole ligands used in Buchwald-Hartwig reactions.

In C-N coupling reactions, triazole-based ligands have demonstrated high efficacy, particularly in the amination of aryl bromides. While broadly applicable phosphine ligands like RuPhos and XPhos remain the benchmark for a wide range of substrates, the performance of amino-triazole derivatives highlights their potential as a viable and tunable ligand class for specific applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

A 50 mL round-bottomed flask is charged with the aryl halide (2 mmol), arylboronic acid (2.2 mmol), potassium carbonate (6 mmol), and the palladium catalyst (0.05 mol%).[1] Water (6 mL) is added, and the mixture is stirred at room temperature for the specified time.[1] Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).[1] The combined organic extracts are washed with brine (3 x 20 mL) and dried over anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:9) to afford the desired biaryl product.[1]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an argon atmosphere, the aryl halide (0.5 mmol), the 5-amino-1,2,3-triazole (1 equivalent), the palladium precatalyst (e.g., (THP-Dipp)Pd(cinn)Cl, 2 mol%), and sodium tert-butoxide (3 equivalents) are combined.[3] Anhydrous 1,4-dioxane (2.5 mL) is added, and the reaction mixture is heated at 120 °C for 24 hours.[3] After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield the desired N-aryl amine product.

Visualizing Catalytic Pathways

To conceptualize the fundamental processes, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a workflow for ligand performance comparison.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 Ligand Comparison Workflow cluster_0 Reaction Setup cluster_1 Experimentation cluster_2 Data Analysis Select Substrates Select Substrates Define Standard Conditions Define Standard Conditions Select Substrates->Define Standard Conditions Select Ligands Select Ligands Define Standard Conditions->Select Ligands Run Reactions Run Reactions Select Ligands->Run Reactions Monitor Progress (TLC, GC, LC-MS) Monitor Progress (TLC, GC, LC-MS) Run Reactions->Monitor Progress (TLC, GC, LC-MS) Isolate and Characterize Products Isolate and Characterize Products Monitor Progress (TLC, GC, LC-MS)->Isolate and Characterize Products Calculate Yields Calculate Yields Isolate and Characterize Products->Calculate Yields Compare TON/TOF Compare TON/TOF Calculate Yields->Compare TON/TOF Assess Ligand Stability Assess Ligand Stability Compare TON/TOF->Assess Ligand Stability

References

A Comparative Guide to the In Vitro Efficacy of 1,2,3-Triazole Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] These synthetic heterocyclic compounds have drawn considerable attention for their potential as therapeutic agents, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties.[2] This guide provides a comparative overview of the in vitro performance of various 1,2,3-triazole-based compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. The data presented is compiled from multiple studies to offer a standardized resource for researchers in the field.

Anticancer Activity

The antiproliferative properties of 1,2,3-triazole derivatives have been extensively investigated against a variety of cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[4] Below is a summary of the half-maximal inhibitory concentrations (IC₅₀) for selected compounds against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives (IC₅₀ in µM)

Compound TypeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
1,2,3-Triazole-containing chromene derivativesA549 (Lung)1.02–74.28Cisplatin24.15[4]
1,2,3-Triazole-tethered 1,2-benzisoxazolesMV4-11 (AML)2--[2]
1,2,3-Triazole-2-amino-1,4-naphthoquinoneHepG2<1--[2]
1,2,3-Triazole-containing podophyllotoxinA549 (Lung)0.0211–0.1188Podophyllotoxin0.0271[4]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast)<10Ellipticine-[5]
1,2,3-Triazole-amino acid conjugatesHepG2 (Liver)<10Ellipticine-[5]
5-Amino[1][2][4]triazole derivativesHepG2 (Liver)17.69–25.4Doxorubicin-[6]
5-Amino[1][2][4]triazole derivativesMCF7 (Breast)17.69–27.09Doxorubicin-[6]
Phosphonate 1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13Doxorubicin-[7]
Phosphonate 1,2,3-triazole derivativeA-549 (Lung)21.25Doxorubicin-[7]
Phosphonate 1,2,3-triazole derivativeMCF-7 (Breast)18.06Doxorubicin-[7]
Phosphonate 1,2,3-triazole derivativeMDA-MB-231 (Breast)16.32Doxorubicin-[7]
Antimicrobial Activity

1,2,3-Triazole derivatives have also shown significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The data below summarizes the minimum inhibitory concentrations (MIC) for various triazole compounds.

Table 2: In Vitro Antimicrobial Activity of Triazole Derivatives (MIC)

Compound TypeMicroorganismMICReference CompoundMICReference
Vinyl-1,2,4-triazole derivativesBacteria0.0002–0.0069 mM--[8]
Vinyl-1,2,4-triazole derivativesFungi0.02–0.52 mMKetoconazole0.28–1.88 mM[8]
1,2,3-Triazole-bis-4-amino-1,2,4-triazole-3-thionesBacteria & FungiComparable to standards--[9]
Diethyl-(1-decyl-1,2,3-triazole-4,5-diyl)diformateFungi128–512 µg/mLFluconazole-[9]
1,2,3-Triazole diacid hydrazide derivativesGram-positive bacteria32–256 µg/mL--[9]
1,2,3-Triazole diacid hydrazide derivativesGram-negative bacteria16–256 µg/mL--[9]
1,2,3-Triazole diacid hydrazide derivativesFungi32–256 µg/mL--[9]
1,2,3-Triazole DAN 49Staphylococcus aureus128 µg/mL (Bacteriostatic & Bactericidal)--[10]
Enzyme Inhibition

Specific enzymes are often targeted in drug discovery programs. 1,2,3-triazole derivatives have been successfully developed as inhibitors of enzymes such as carbonic anhydrase and α-glucosidase.

Table 3: In Vitro Enzyme Inhibition by 1,2,3-Triazole Derivatives (IC₅₀ in µM)

Compound TypeEnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Novel 1H-1,2,3-triazole analogsCarbonic Anhydrase-II13.8–35.7Acetazolamide18.2[11]
(R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivativesα-Glucosidase14.2–218.1--[12]
Meldrum-Based-1H-1,2,3-Triazolesα-Glucosidase4.63–80.21Acarbose-[13]

Experimental Protocols

The data presented in this guide were obtained using established in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity - MTT Assay

The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration.[2][7]

In Vitro Antimicrobial Activity - Microdilution Method

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined using the microdilution method.[8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth, and the suspension is adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing growth medium.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Analysis:

    • MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

    • MBC/MFC: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar plate is considered the MBC or MFC.[8]

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with the enzyme in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the product formation or substrate consumption is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[11][12][13]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further elucidate the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow for anticancer screening and a simplified signaling pathway for apoptosis induction.

Experimental Workflow for In Vitro Anticancer Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Dilution Series treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading formazan_solubilization->readout calculation IC50 Calculation readout->calculation results Results Interpretation calculation->results

Caption: A typical workflow for evaluating the anticancer activity of compounds using the MTT assay.

Simplified Apoptosis Signaling Pathway Induced by Triazole Compounds triazole Triazole Compound cell Cancer Cell triazole->cell pathway Induction of Apoptotic Pathway cell->pathway caspase_activation Caspase Activation (e.g., Caspase-3) pathway->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: A simplified diagram illustrating the induction of apoptosis in cancer cells by triazole compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Aminotriazole Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various aminotriazole analogs against different cancer cell lines. These compounds, while not exclusively 1-Ethyl-1H-1,2,3-triazol-4-amine derivatives, share the core aminotriazole scaffold and provide valuable insights into the effects of different substituents on biological activity.

Table 1: Anticancer Activity of 1,2,3-Triazole-Amino Acid Conjugates [1]

CompoundR GroupTest ModelIC50 (µM)
6 L-Phenylalanine ethyl esterMCF7 (Breast Cancer)8.5
HepG2 (Liver Cancer)8.9
7 Glycine ethyl esterMCF7 (Breast Cancer)12.5
HepG2 (Liver Cancer)7.9
Ellipticine (Control) -MCF7 (Breast Cancer)1.1
HepG2 (Liver Cancer)1.2

Table 2: Anticancer Activity of 5-Amino[1][2][3]triazole Derivatives [2]

CompoundModificationsTest ModelIC50 (µM)
4 3-(4-Chlorophenyl)-5-amino-[1][2][3]triazole derivativeHepG2 (Liver Cancer)18.51
7 Fused[1][2][3]triazolo[1,5-a]pyrimidine derivativeHepG2 (Liver Cancer)17.69
MCF7 (Breast Cancer)17.69
15 Fused[1][2][3]triazolo[1,5-a]pyrimidine derivativeHepG2 (Liver Cancer)25.40
17 Fused[1][2][3]triazolo[1,5-a]pyrimidine derivativeHepG2 (Liver Cancer)20.33
MCF7 (Breast Cancer)20.33
28 Fused[1][2][3]triazolo[5,1-c][1][2][3]triazine derivativeHepG2 (Liver Cancer)19.88
MCF7 (Breast Cancer)19.88
34 Fused[1][2][3]triazolo[1,5-a]quinazoline derivativeHepG2 (Liver Cancer)21.06
MCF7 (Breast Cancer)21.06
47 [1][2][3]Triazolo[5,1-d][1][2][4][5]tetrazine derivativeHepG2 (Liver Cancer)23.44
Doxorubicin (Control) -HepG2 (Liver Cancer)8.13
MCF7 (Breast Cancer)7.42

Table 3: Antiproliferative Activity of 3-Alkylsulfanyl-4-amino-1,2,4-triazole Derivatives [3]

CompoundR GroupTest ModelIC50 (µM)
8d 4-ChlorobenzylHCT116 (Colon Cancer)0.37
Hela (Cervical Cancer)2.94
PC-3 (Prostate Cancer)31.31
HepG2 (Liver Cancer)>50
HEK-293 (Normal Kidney Cells)>50
Fluorouracil (Control) -HCT116 (Colon Cancer)68.12
Hela (Cervical Cancer)53.11
PC-3 (Prostate Cancer)>100

Experimental Protocols

Synthesis of 1,2,3-Triazole-Amino Acid Conjugates: [1] A multi-step synthesis was employed, starting from vanillic acid. Key steps included an SNAr reaction to form a diaryl ether, reduction of a nitro group to an aniline, diazotization followed by azidation to form an azide, a copper-catalyzed "click" reaction to form the 1,2,3-triazole ring, and finally, amide coupling with the respective amino acid ethyl esters using TBTU as a coupling reagent.

In Vitro Anticancer Activity Assay (MTT Assay): [1][4] Human cancer cell lines (e.g., MCF7, HepG2, B16F10) were seeded in 96-well plates and incubated for 24 hours. The synthesized compounds, dissolved in DMSO, were then added to the wells at various concentrations. After a 48 or 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved in a solubilizing agent, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

Cell Cycle Analysis: [3] Hela cells were treated with the test compound for a specified time. The cells were then harvested, washed with PBS, and fixed in ethanol. After fixation, the cells were treated with RNase A and stained with propidium iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the cell cycle distribution.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials step1 Multi-step Synthesis start->step1 step2 Purification & Characterization step1->step2 assay In Vitro Cytotoxicity Assay (e.g., MTT) step2->assay cell_lines Cancer Cell Lines assay->cell_lines control Positive Control assay->control data IC50 Determination cell_lines->data control->data sar Structure-Activity Relationship Analysis data->sar

Caption: General experimental workflow for SAR studies.

signaling_pathway compound Aminotriazole Analog target Molecular Target (e.g., Kinase, Enzyme) compound->target Inhibition pathway Signaling Cascade target->pathway Modulation apoptosis Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle

Caption: Putative signaling pathway for anticancer aminotriazoles.

Structure-Activity Relationship Discussion

Based on the limited data from related aminotriazole series, several preliminary SAR observations can be made:

  • Substitution on the Triazole Ring: The nature and position of substituents on the triazole ring significantly influence biological activity. For instance, in the 3-alkylsulfanyl-4-amino-1,2,4-triazole series, the presence of a 4-chlorobenzyl group at the sulfur atom (compound 8d) resulted in potent and selective activity against certain cancer cell lines.[3] This suggests that a substituted benzylthio group at this position is favorable for anticancer activity.

  • Fused Ring Systems: The fusion of the triazole ring with other heterocyclic systems, such as pyrimidine, triazine, or quinazoline, has been shown to be a successful strategy for developing potent anticancer agents.[2] The specific arrangement of the fused rings and the substituents on the peripheral rings play a crucial role in determining the potency and selectivity of these compounds.

  • Amino Acid Conjugation: The conjugation of amino acids to the 1,2,3-triazole core appears to be a viable approach for generating compounds with significant antiproliferative activity.[1] The type of amino acid conjugate can influence the selectivity of the compound towards different cancer cell lines.

  • Mechanism of Action: For some active compounds, the mechanism of action has been investigated. For example, compound 8d was found to induce apoptosis and cause cell cycle arrest in the G2/M phase in Hela cells, suggesting that its anticancer effect is mediated through the disruption of cell cycle progression and the induction of programmed cell death.[3]

Conclusion and Future Directions

While a definitive SAR for this compound analogs cannot be established without dedicated studies, the analysis of related aminotriazole compounds provides a solid foundation for future research. The data suggests that modifications at various positions of the triazole ring, including the N1 and C5 positions for 1,2,4-triazoles and analogous positions for 1,2,3-triazoles, as well as the fusion of the triazole ring with other heterocycles, are promising avenues for the development of novel therapeutic agents.

Future work should focus on the systematic synthesis of a library of this compound analogs with diverse substituents at the 4-amino group and potentially at the 5-position of the triazole ring. The evaluation of these compounds against a panel of cancer cell lines and microbial strains, coupled with mechanistic studies, will be crucial for elucidating a clear SAR and identifying lead candidates for further development.

References

A Comparative Stability Analysis of 1-Ethyl-1H-1,2,3-triazol-4-amine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of 1-Ethyl-1H-1,2,3-triazol-4-amine against other structurally related triazole compounds. The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and overall therapeutic efficacy. The 1,2,3-triazole moiety is known for its general stability, being resistant to metabolic degradation, oxidation, and reduction.[1] This guide compiles available data and outlines standard protocols for assessing chemical stability under various stress conditions, including thermal, hydrolytic (acidic and basic), and oxidative stress, in accordance with ICH guidelines.[2][3][4][5][6]

Comparative Stability Data

The following table summarizes the stability profiles of this compound and similar compounds. It is important to note that specific quantitative stability data for this compound is not extensively available in published literature. The data presented for the target compound is therefore inferred based on the general stability of N-alkylated 1,2,3-triazole derivatives.

CompoundStructureThermal Stability (Decomposition Temp.)Hydrolytic Stability (Acidic/Basic)Oxidative Stability (% Degradation)
This compound Estimated > 200°CGenerally stable under mild acidic and basic conditions.Expected to be relatively stable.
1-Methyl-1H-1,2,3-triazol-4-amine Not availableGenerally stableNot available
4-Amino-1H-1,2,4-triazole Melting Point: 84-86°CStable in aqueous solutions at pH 5, 7, and 9 for 30 days at 25°C.[7]Not available
Generic 1,4-disubstituted 1,2,3-triazole Generally high thermal stability.[8]Stable to hydrolysis.[1]Stable to oxidative conditions.[1]

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments based on established ICH guidelines.[2][6]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA/Differential Scanning Calorimetry - DSC)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

  • A sample of the compound (5-10 mg) is placed in an aluminum pan.

  • The sample is heated in a TGA/DSC instrument under a nitrogen atmosphere.[9]

  • A temperature ramp is applied, typically from room temperature to 600°C at a heating rate of 10°C/min.[10]

  • The TGA curve records the weight loss as a function of temperature, indicating decomposition.

  • The DSC curve records the heat flow, indicating endothermic (melting) or exothermic (decomposition) events.

  • The onset temperature of decomposition is determined from the TGA curve.

Hydrolytic Stability (Acidic and Basic Conditions)

Objective: To evaluate the compound's susceptibility to hydrolysis across a range of pH values.

Methodology:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For acidic hydrolysis, add the stock solution to 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.[4]

  • For basic hydrolysis, add the stock solution to 0.1 M NaOH to achieve the same final concentration.[4]

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[4]

  • Samples are withdrawn at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • The samples are neutralized and diluted for analysis by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability

Objective: To assess the compound's stability in the presence of an oxidizing agent.

Methodology:

  • Prepare a solution of the compound (approximately 1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.[4]

  • Incubate the mixture at room temperature for a specified duration (e.g., 7 days).[4]

  • Withdraw samples at various time points.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation.

Visualizing Stability Assessment and Comparison

The following diagrams illustrate the experimental workflow for stability testing and a conceptual comparison of the stability profiles.

G cluster_0 Stability Testing Workflow A Compound Synthesis and Purification B Characterization (NMR, MS, etc.) A->B C Forced Degradation Studies B->C D Thermal Stress (TGA/DSC) C->D E Hydrolytic Stress (Acid/Base) C->E F Oxidative Stress (H2O2) C->F G Photostability (ICH Q1B) C->G H Analysis of Degradants (HPLC, LC-MS) D->H E->H F->H G->H I Stability Profile Assessment H->I

Caption: A generalized workflow for assessing the chemical stability of a new chemical entity.

G A This compound Thermal: High Hydrolytic: High Oxidative: High B Similar Compound A Thermal: Moderate Hydrolytic: High Oxidative: Moderate C Similar Compound B Thermal: High Hydrolytic: Moderate Oxidative: Low D Similar Compound C Thermal: Low Hydrolytic: Low Oxidative: Low

Caption: A conceptual comparison of the stability profiles of this compound and related compounds.

Conclusion

While specific experimental data for this compound is limited, the general stability of the 1,2,3-triazole ring system suggests that it is a robust scaffold. It is anticipated to exhibit good thermal stability and resistance to mild hydrolytic and oxidative conditions. For a definitive stability profile, rigorous forced degradation studies as outlined in the provided protocols are essential. The methodologies and comparative framework presented in this guide offer a robust starting point for researchers and drug development professionals to systematically evaluate the stability of this compound and other novel triazole derivatives.

References

Head-to-head comparison of different synthetic routes to 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted triazole compounds is a cornerstone of modern medicinal chemistry, with the 1,2,3-triazole scaffold featuring in a multitude of pharmacologically active molecules. This guide provides a detailed head-to-head comparison of two primary synthetic strategies for obtaining 1-Ethyl-1H-1,2,3-triazol-4-amine, a valuable building block in drug discovery. The comparison focuses on quantitative data, experimental protocols, and the underlying chemical principles of each approach.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: N-Alkylation of 4-Amino-1,2,3-triazoleRoute B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Starting Materials 4-Amino-1H-1,2,3-triazole, Ethylating agent (e.g., Ethyl Iodide)Ethyl Azide, 2-Amino-2-propynenitrile (or protected equivalent)
Key Transformation Nucleophilic substitution1,3-Dipolar cycloaddition
Regioselectivity Potential for mixture of N1, N2, and N3 isomersHighly regioselective for the 1,4-isomer
Reaction Conditions Basic conditions, various solvents (e.g., DMF, Acetone)Mild conditions, often in aqueous solvent mixtures
Catalyst Typically uncatalyzedCopper(I) salt (e.g., CuSO₄/Sodium Ascorbate, CuI)
Reported Yield Variable, dependent on regioselectivity and separationGenerally high to excellent (often >80%)
Purification Often requires chromatographic separation of isomersTypically straightforward purification
Scalability Potentially challenging due to isomer separationGenerally scalable
Safety Considerations Ethylating agents can be toxic and require careful handling.Ethyl azide is potentially explosive and should be handled with care, preferably in solution.

Visualizing the Synthetic Pathways

Route A: N-Alkylation

Route_A_N_Alkylation 4-Amino-1H-1,2,3-triazole 4-Amino-1H-1,2,3-triazole Reaction_Mixture Reaction Mixture 4-Amino-1H-1,2,3-triazole->Reaction_Mixture Ethyl_Iodide Ethyl Iodide (or other ethylating agent) Ethyl_Iodide->Reaction_Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Product_Mixture Mixture of N-ethyl isomers Reaction_Mixture->Product_Mixture Alkylation Purification Chromatography Product_Mixture->Purification Desired_Product This compound Byproducts N2-ethyl and N3-ethyl isomers Purification->Desired_Product Purification->Byproducts

Caption: Workflow for the N-alkylation of 4-amino-1,2,3-triazole.

Route B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Route_B_CuAAC Ethyl_Azide Ethyl_Azide Reaction_Mixture Reaction Mixture Ethyl_Azide->Reaction_Mixture Alkyne_Synthon Amino-alkyne synthon (e.g., protected 2-aminopropynenitrile) Alkyne_Synthon->Reaction_Mixture Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Cu_Catalyst->Reaction_Mixture Solvent Solvent (e.g., tBuOH/H₂O) Solvent->Reaction_Mixture Protected_Triazole Protected this compound Reaction_Mixture->Protected_Triazole Cycloaddition Deprotection Deprotection Protected_Triazole->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the CuAAC synthesis of this compound.

Experimental Protocols

Route A: N-Alkylation of 4-Amino-1H-1,2,3-triazole

This route involves the direct ethylation of the commercially available 4-amino-1H-1,2,3-triazole. The primary challenge of this method is controlling the regioselectivity of the alkylation, as the triazole ring has multiple nitrogen atoms that can be alkylated.

Representative Experimental Protocol:

  • Materials: 4-Amino-1H-1,2,3-triazole, ethyl iodide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in dry DMF, anhydrous K₂CO₃ (1.5 eq) is added.

    • The suspension is stirred at room temperature for 30 minutes.

    • Ethyl iodide (1.2 eq) is added dropwise to the mixture.

    • The reaction is stirred at room temperature for 24-48 hours and monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is filtered to remove the inorganic base.

    • The filtrate is concentrated under reduced pressure.

    • The crude product, a mixture of N1, N2, and potentially N3-ethyl isomers, is purified by column chromatography on silica gel to isolate the desired this compound.

Discussion of Route A:

The main drawback of this method is the formation of a mixture of regioisomers, which necessitates a potentially difficult and resource-intensive chromatographic separation. The ratio of the isomers is dependent on the reaction conditions, including the base, solvent, and temperature. While the starting materials are readily available, the overall yield of the desired N1-isomer can be moderate to low after purification.

Route B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This approach utilizes the highly efficient and regioselective copper(I)-catalyzed "click" reaction between an azide and a terminal alkyne. This method is renowned for its high yields and specificity for the 1,4-disubstituted triazole product.

Representative Experimental Protocol:

  • Materials: Ethyl azide, a suitable amino-alkyne synthon (e.g., N-Boc-propargylamine), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.

  • Procedure:

    • Ethyl azide (1.1 eq) and N-Boc-propargylamine (1.0 eq) are dissolved in a 1:1 mixture of tert-butanol and water.

    • A freshly prepared aqueous solution of sodium ascorbate (0.2 eq) is added to the mixture.

    • A freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq) is added.

    • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected 1-ethyl-1H-1,2,3-triazol-4-ylmethylamine.

    • The Boc-protecting group is then removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the desired this compound, which is often isolated as a salt and can be neutralized in a subsequent step.

Discussion of Route B:

The CuAAC reaction is highly reliable and provides the desired 1,4-regioisomer in high yields, often eliminating the need for complex purification of isomers.[1][2] The main consideration for this route is the preparation and handling of ethyl azide, which is a potentially explosive substance and is best generated and used in situ or handled as a dilute solution. The multi-step nature of this route, including the potential need for protection and deprotection of the amino group, adds to the overall process. However, the high efficiency and selectivity of the key cycloaddition step often make this the preferred method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3]

Conclusion

Both the N-alkylation and the copper-catalyzed azide-alkyne cycloaddition routes offer viable pathways to this compound.

  • Route A (N-Alkylation) is more direct, starting from a commercially available precursor. However, it suffers from a lack of regioselectivity, which can significantly impact the isolated yield of the desired product and increase purification efforts.

  • Route B (CuAAC) , while potentially longer due to the need for precursor synthesis and protection/deprotection steps, offers the significant advantages of high regioselectivity and excellent yields for the key triazole-forming reaction. This makes it a more predictable and often more efficient route for obtaining the pure 1,4-disubstituted product, especially for larger-scale synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials and reagents, and the purification capabilities at hand. For applications where high purity and predictable outcomes are paramount, the CuAAC approach is generally superior.

References

Navigating Regioselectivity in Click Chemistry: A Comparative Guide to Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the "click" reaction, formally known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for forging molecular connections. However, achieving the desired regiochemistry in the resulting 1,2,3-triazole ring is a critical consideration. This guide provides a comparative analysis of the regioselectivity of azide-alkyne cycloaddition reactions, offering insights into the factors that govern the formation of either 1,4- or 1,5-disubstituted triazoles, supported by experimental data and detailed protocols.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can theoretically yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. In the absence of a catalyst, this thermal reaction often requires high temperatures and results in a mixture of both regioisomers, limiting its synthetic utility.[1][2] The advent of metal-catalyzed click chemistry has revolutionized this transformation, offering remarkable control over the regiochemical outcome.

Catalyst-Directed Regioselectivity: A Head-to-Head Comparison

The choice of metal catalyst is the primary determinant of regioselectivity in the azide-alkyne cycloaddition. Copper and ruthenium catalysts exhibit distinct and complementary selectivities, providing access to either the 1,4- or 1,5-regioisomer with high fidelity.

Catalyst SystemPredominant RegioisomerTypical Reaction ConditionsNotes
Copper(I) (e.g., CuSO₄/Sodium Ascorbate, CuI)1,4-disubstitutedRoom temperature, aqueous or organic solventsHighly efficient and widely used.[1][3][4] Tolerates a broad range of functional groups.[1]
Ruthenium(II) (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))1,5-disubstitutedElevated temperatures (e.g., 45-100 °C), organic solvents (e.g., DCE, THF)Complements CuAAC by providing the opposite regioisomer.[1][5][6][7] Also effective for internal alkynes.[5]
Nickel 1,5-disubstitutedVaries with alkyne substrateCan provide inverse regioselectivity compared to terminal alkynes for certain substrates like thioalkynes and ynamides.[8]
Iridium 5-sulfenyltriazoles or 4-bromotriazolesRoom temperature, dichloromethaneRegioselectivity is dependent on the alkyne substituent (e.g., thioalkynes vs. bromoalkynes).[9]
Zinc 1,5-disubstitutedVariesCan mediate 1,5-selective cycloaddition.[10]
Thermal (uncatalyzed) Mixture of 1,4- and 1,5-isomersHigh temperaturesGenerally lacks regioselectivity and has a high activation barrier.[1][2][11]

Experimental Protocols

General Procedure for Copper-Catalyzed 1,4-Disubstituted 1,2,3-Triazole Synthesis (CuAAC)

This protocol is a generalized procedure based on common practices in the field.[4][12][13]

  • Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture, such as a 1:1 mixture of water and tert-butanol or THF.

  • Catalyst Preparation: In a separate vessel, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. Also, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Ruthenium-Catalyzed 1,5-Disubstituted 1,2,3-Triazole Synthesis (RuAAC)

This protocol is a generalized procedure based on established methods.[5][7]

  • Reactant and Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the terminal alkyne (1.0-1.1 equiv), the organic azide (1.0 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01-0.05 equiv) in a dry, degassed organic solvent (e.g., 1,2-dichloroethane (DCE) or THF).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-12 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.

Mechanistic Insights and Visualizations

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different reaction mechanisms.

In the copper-catalyzed reaction , a copper acetylide intermediate is formed. The azide then coordinates to the copper center, and subsequent cyclization occurs in a stepwise manner, leading exclusively to the 1,4-disubstituted product.

CuAAC_Mechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide R1-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu_I Cu(I) Coordination_Complex Coordination Complex Cu_Acetylide->Coordination_Complex + R2-N3 Metallocycle Six-membered Cu(III) Metallocycle Coordination_Complex->Metallocycle Cyclization Product_Complex Product-Cu Complex Metallocycle->Product_Complex Reductive Elimination Product_Complex->Cu_I Regeneration Product 1,4-Disubstituted Triazole Product_Complex->Product Protonolysis

Caption: Catalytic cycle for CuAAC leading to 1,4-disubstituted triazoles.

The ruthenium-catalyzed reaction , on the other hand, is thought to proceed through an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate.[5][6] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole.

RuAAC_Mechanism Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH Ru_Complex Ru-Alkyne-Azide Complex Alkyne->Ru_Complex + Ru(II), + R2-N3 Azide R2-N3 Azide->Ru_Complex Ru_II Ru(II) Ruthenacycle Six-membered Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Product_Complex Product-Ru Complex Ruthenacycle->Product_Complex Reductive Elimination Product_Complex->Ru_II Regeneration Product 1,5-Disubstituted Triazole Product_Complex->Product

References

Comparative Cytotoxicity Analysis of 1,2,3-Triazole Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of 1,2,3-triazole derivatives, offering insights into their evaluation as potential anticancer agents. While specific data for 1-Ethyl-1H-1,2,3-triazol-4-amine is not extensively available in the public domain, this guide leverages data from structurally related 1,2,3-triazole compounds to establish a framework for its assessment.

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to induce cytotoxic effects in various cancer cell lines, often through mechanisms such as apoptosis and cell cycle arrest.[3][4] The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has facilitated the synthesis of a diverse library of 1,2,3-triazole derivatives for anticancer screening.[5][6]

Comparative Cytotoxicity Data

The cytotoxic activity of 1,2,3-triazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency. The following table summarizes the cytotoxic activity of various 1,2,3-triazole derivatives from the literature, providing a comparative landscape for assessing novel analogs like this compound.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Chalcone-Triazole Hybrids Chalcone-matrine hybrids (e.g., 12a)A549 (Lung)5.01–7.31[3]
Coumarin-Triazole Hybrids Coumarin derivatives (e.g., 4a, 4b)A549 (Lung)2.97 and 4.78[7]
Indole-Triazole Hybrids Indole derivatives (e.g., 14a)A549 (Lung)9.07[7]
Podophyllotoxin-Triazole Hybrids Epipodophyllotoxin derivatives (e.g., 20a-e)A549 (Lung)0.97–1.96[7]
Purine-Triazole Hybrids Purine derivatives (e.g., 46a-c)A549 (Lung)0.03–0.14[7]
Benzofuroquinoline-Triazole Hybrids Benzofuroquinoline derivatives (e.g., 33b)A549 (Lung)0.26[3]
1,2,3-Triazole Derivatives T1 compoundPC-3 (Prostate), MCF-7 (Breast)273.947, 91.476[8]
Phosphonate 1,2,3-Triazole Derivative Compound 8HT-1080 (Fibrosarcoma)15.13[2]
1,2,4-Triazole-3-amine Derivatives BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine)A549 (Lung), NCI-H460 (Lung), NCI-H23 (Lung)1.02–48.01[9]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Test compounds (this compound and its derivatives)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Calculation Calculate % Viability Absorbance_Reading->Data_Calculation IC50_Determination IC50 Determination Data_Calculation->IC50_Determination

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

Many cytotoxic agents, including triazole derivatives, exert their effects by inducing apoptosis, or programmed cell death. A simplified, hypothetical signaling pathway for apoptosis induction is depicted below.

Apoptosis_Signaling_Pathway cluster_pathway Apoptotic Cascade Triazole_Derivative 1,2,3-Triazole Derivative Pro_Apoptotic ↑ Pro-apoptotic proteins (e.g., Bax, Bak) Triazole_Derivative->Pro_Apoptotic Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Pro_Apoptotic->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical Apoptotic Pathway Induced by a 1,2,3-Triazole Derivative.

References

Comparative Docking Analysis of 1-Ethyl-1H-1,2,3-triazol-4-amine Based Ligands as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico evaluation of novel triazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) reveals promising inhibitory activity, positioning them as potential candidates for anti-angiogenic cancer therapy. This guide provides a comparative analysis of their binding affinities and interactions within the VEGFR-2 active site, supported by experimental data and detailed methodologies.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a central role in mediating this process.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment, with several approved drugs targeting this pathway. This report focuses on the comparative molecular docking studies of a series of ligands based on the 1-Ethyl-1H-1,2,3-triazol-4-amine scaffold against VEGFR-2. Their performance is benchmarked against established VEGFR-2 inhibitors, providing insights into their therapeutic potential.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in-silico docking scores and experimental inhibitory concentrations (IC50) of selected 1,2,3-triazole-based ligands against VEGFR-2. For comparison, data for the well-established VEGFR-2 inhibitor, Sorafenib, is also included. The selected triazole compounds are representative of derivatives found in recent literature, structurally analogous to the this compound core.

Ligand IDStructureDocking Score (kcal/mol)VEGFR-2 Inhibition IC50 (nM)Cytotoxicity (HepG2) IC50 (µM)
Triazole-11d Indolin-2-one-1,2,4-triazole hybridNot explicitly stated, but noted for strong binding16.3 ± 0.42[2]0.73[3]
Triazole-28 Tris-1,2,3-triazole hybridNot explicitly stated, but noted for binding affinity27.8[4]21.91 (against CaCo-2)[4]
Triazole-7j 1,2,3-triazole/1,2,4-oxadiazole hybridNot explicitly stated, but noted as a potent inhibitor2.40[5]Not Available
Sorafenib Standard VEGFR-2 Inhibitor-7.42[6]29.7 ± 0.39[2]~5-10

Experimental Protocols

A generalized experimental protocol for the molecular docking studies cited in this guide is outlined below.

1. Protein Preparation:

  • The three-dimensional crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). A commonly used PDB ID is 4ASD.[7]

  • The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

  • The protein is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound based ligands and reference inhibitors are sketched using chemical drawing software.

  • The 2D structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

  • Correct protonation states are assigned to the ligands at a physiological pH.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Glide.[7][8]

  • The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure.

  • A flexible docking approach is typically employed, allowing the ligand to adopt multiple conformations within the binding pocket.[7]

  • The docking results are scored based on the binding energy, with lower scores indicating a more favorable interaction. The London dG scoring function is often used to estimate the binding affinity.[7]

4. Analysis of Interactions:

  • The binding poses of the ligands within the VEGFR-2 active site are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions with critical amino acid residues.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of VEGFR-2, a key regulator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Activation Ras Ras VEGFR2:f2->Ras Activation PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow for Comparative Docking Studies

The logical flow of a typical in-silico comparative docking study is depicted in the workflow diagram below.

Docking_Workflow PDB Select Protein Target (e.g., VEGFR-2 from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens, minimize) PDB->PrepProtein Ligands Design/Select Ligands (this compound derivatives & Alternatives) PrepLigands Prepare Ligands (2D to 3D, minimize energy) Ligands->PrepLigands Docking Molecular Docking (Define binding site, run simulations) PrepProtein->Docking PrepLigands->Docking Analysis Analyze Results (Compare docking scores, visualize interactions) Docking->Analysis Validation Experimental Validation (IC50 determination) Analysis->Validation

Caption: Workflow for in-silico comparative docking studies.

References

Safety Operating Guide

Navigating the Disposal of 1-Ethyl-1H-1,2,3-triazol-4-amine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Ethyl-1H-1,2,3-triazol-4-amine is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the waste of this and similar nitrogen-containing heterocyclic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards. While the toxicological properties of this compound have not been thoroughly investigated, related compounds may cause skin, eye, and respiratory irritation.[1] Some aminotriazoles are also suspected of causing long-term health effects.[2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EU Standard EN166 or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated materials, and spill cleanup debris, as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Store waste in a designated satellite accumulation area.

2. Waste Containment:

  • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

Table 2: Waste Container Specifications

Container AttributeSpecification
Material Chemically resistant plastic (e.g., HDPE) or glass.
Lid Screw-top, tightly sealing to prevent leaks or vapors from escaping.
Condition Clean, dry, and in good condition with no cracks or residues from previous use.
Labeling Affixed with a completed hazardous waste tag, including the accumulation start date and chemical composition.

3. Spill and Contamination Management:

  • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Wear the appropriate PPE before attempting to clean up the spill.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust. Dampening the material with a suitable solvent may be an option to minimize dust generation.

  • Collect all spilled material and cleanup debris (e.g., absorbent pads, contaminated gloves) and place it in the designated hazardous waste container.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

4. Final Disposal:

  • The recommended disposal method for aminotriazole compounds is incineration in a licensed hazardous waste facility.[1]

  • This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate Waste ppe->segregate contain 3. Place in Labeled, Compatible Hazardous Waste Container segregate->contain store 4. Store in Satellite Accumulation Area contain->store spill_check Spill or Contamination? store->spill_check cleanup 5. Follow Spill Cleanup Protocol spill_check->cleanup Yes full_container Container Full? spill_check->full_container No cleanup->contain Contain cleanup debris full_container->store No contact_ehs 6. Contact EHS for Pickup full_container->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for 1-Ethyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 1-Ethyl-1H-1,2,3-triazol-4-amine is not available, data from analogous compounds such as 7-Chloro-1H-benzo[d][1][2][3]triazole, 3-Amino-1,2,4-triazole, and 1,2,3-1H-Triazole suggest the following potential hazards.[1][4][5]

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][5]

  • Eye Irritation: Causes serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2][6]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[7]

It is also noted that some related triazole compounds are under investigation for other health effects, and therefore, this chemical should be handled with care.[8]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.[1] The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield (EN 166 compliant).[1]Protects against splashes and dust particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] It is recommended to wear two pairs of gloves.[9]Prevents skin contact, which can cause irritation.[1] Double gloving provides an extra layer of protection.[9]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1] Consider a disposable gown for handling larger quantities.[9]Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, use a NIOSH-approved respirator.[2]Prevents inhalation, which may cause respiratory tract irritation.[2]
Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety and maintaining the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[4]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

Safe Handling Procedures:

  • Read and understand this safety guide thoroughly before commencing work.

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[5]
Disposal Plan

Spill Containment:

  • Evacuate non-essential personnel from the area.[6]

  • Wear appropriate PPE.[6]

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[1]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[7] Do not let the product enter drains.[6]

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.

Standard Handling Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep->ppe setup Set up in Chemical Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experiment dissolve->reaction cleanup Clean Work Area reaction->cleanup decontaminate Decontaminate Glassware cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Standard Operating Procedure for Handling this compound.

Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Spill Residue contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate the Area dispose->decontaminate

Caption: Emergency Response Protocol for a Chemical Spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.